3',5,5'-Trichlorosalicylanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIZNKTKISOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Core Mechanism of Action: 3',5,5'-Trichlorosalicylanilide as a Potent Mitochondrial Uncoupler
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3',5,5'-Trichlorosalicylanilide (TCSA) is a halogenated salicylanilide (B1680751) derivative with established biological activities, including antifungal properties. This technical guide delves into the core mechanism of action of TCSA, identifying it as a potent mitochondrial uncoupler. By functioning as a protonophore, TCSA disrupts the electrochemical gradient across the inner mitochondrial membrane, a critical process for cellular energy production. This guide provides a comprehensive overview of this mechanism, supported by data on related compounds, detailed experimental protocols for its investigation, and visual representations of the involved pathways. While specific quantitative data for TCSA is limited in publicly available literature, this document aggregates current knowledge and provides a framework for its further study.
Introduction
Salicylanilides are a class of compounds recognized for their broad-spectrum biological activities. This compound (TCSA), a prominent member of this class, has been noted for its efficacy as an inhibitor of fungal morphogenesis, preventing biofilm formation and hindering host cell invasion.[1] Understanding the fundamental mechanism by which TCSA exerts its cellular effects is paramount for its potential development as a therapeutic agent and its application as a research tool. The core of TCSA's activity lies in its ability to interfere with cellular energy metabolism, specifically by uncoupling oxidative phosphorylation in mitochondria.
The Core Mechanism: Mitochondrial Uncoupling
The primary mechanism of action of this compound is the uncoupling of mitochondrial oxidative phosphorylation.[2][3] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, generating a proton-motive force (PMF). This force, comprising both a pH gradient and a membrane potential, is utilized by ATP synthase to produce ATP, the cell's primary energy currency.
TCSA, as a lipophilic weak acid, acts as a protonophore. Its mechanism involves the following steps:
-
Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, the TCSA molecule becomes protonated.
-
Diffusion Across the Inner Mitochondrial Membrane: The now neutral, protonated TCSA readily diffuses across the lipid bilayer of the inner mitochondrial membrane.
-
Deprotonation in the Mitochondrial Matrix: Upon entering the alkaline environment of the mitochondrial matrix, TCSA releases its proton.
-
Return to the Intermembrane Space: The resulting anionic form of TCSA is then able to return to the intermembrane space to repeat the cycle.
This cyclical transport of protons bypasses the ATP synthase, effectively dissipating the proton gradient. Consequently, the energy generated from the oxidation of substrates in the ETC is not converted into ATP but is instead released as heat. This leads to an increase in the oxygen consumption rate (OCR) as the ETC attempts to compensate for the reduced ATP synthesis, and a decrease in the mitochondrial membrane potential.
Signaling Pathway Diagram
Caption: Mechanism of mitochondrial uncoupling by this compound (TCSA).
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the expected effects based on the known activities of other potent salicylanilide uncouplers. These values should be considered illustrative and would require experimental validation for TCSA.
Table 1: Effect of Salicylanilide Uncouplers on Mitochondrial Respiration
| Compound | Concentration (µM) | Basal OCR (% of control) | Maximal OCR (% of control) | Reference |
| Salicylanilide Analog A | 1 | ~150% | ~250% | Hypothetical |
| Salicylanilide Analog A | 5 | ~200% | ~300% | Hypothetical |
| Salicylanilide Analog B | 1 | ~120% | ~200% | Hypothetical |
| Salicylanilide Analog B | 5 | ~180% | ~250% | Hypothetical |
| FCCP (Control Uncoupler) | 1 | ~250% | ~350% | [4] |
Table 2: Effect of Salicylanilide Uncouplers on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Concentration (µM) | ΔΨm (% of control) | Reference |
| Salicylanilide Analog A | 1 | ~70% | Hypothetical |
| Salicylanilide Analog A | 5 | ~40% | Hypothetical |
| Salicylanilide Analog B | 1 | ~85% | Hypothetical |
| Salicylanilide Analog B | 5 | ~60% | Hypothetical |
| CCCP (Control Uncoupler) | 10 | ~30% | [5] |
Experimental Protocols
The following protocols describe standard methodologies to assess the mitochondrial uncoupling activity of this compound.
Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol outlines the use of extracellular flux analysis to measure the effect of TCSA on cellular respiration.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen Consumption Rate(OCR) Plate Assay Kit Extracellular OCR Plate Assay Kit Dojindo [dojindo.co.jp]
- 5. Nitrate maintains mitochondrial membrane integrity by increasing Sialin-FKBP8 granules via liquid-liquid-phase separation - PMC [pmc.ncbi.nlm.nih.gov]
3',5,5'-Trichlorosalicylanilide: A Technical Guide to its Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5,5'-Trichlorosalicylanilide (TCSA) is a halogenated salicylanilide (B1680751), a class of compounds recognized for their broad-spectrum biological activities. Historically, salicylanilides have been utilized as anthelmintic and antimicrobial agents. Recent research has unveiled their potential in oncology through the modulation of various cellular signaling pathways. This technical guide provides an in-depth overview of the core biochemical pathways associated with TCSA, including its metabolic fate and its impact on crucial cellular signaling cascades. The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.
Biochemical Pathways of this compound
The biochemical journey of TCSA within a biological system encompasses its metabolism and its interaction with and modulation of cellular signaling pathways.
Metabolic Pathways
While specific metabolic studies on this compound are not extensively documented, the metabolic fate of other halogenated salicylanilides, such as closantel (B1026) and oxyclozanide, provides a strong predictive model for its biotransformation. The metabolism of these related compounds is characterized by limited biotransformation, with the parent compound being the major excreted entity. Key metabolic reactions include reductive dehalogenation and conjugation.
Phase I Metabolism: Reductive Dechlorination
It is hypothesized that TCSA undergoes reductive dechlorination, where one or more chlorine atoms are removed from the molecule. This is a common metabolic pathway for halogenated compounds. For instance, the metabolism of closantel, a structurally similar salicylanilide, involves the formation of monoiodoclosantel isomers through reductive deiodination.[1][2]
Phase II Metabolism: Conjugation
Following Phase I reactions, or directly, TCSA and its metabolites are likely conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The primary conjugation reaction for salicylanilides is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of the salicyl and/or anilide rings.[3] Sulfate conjugation may also occur.
The majority of the administered dose of related salicylanilides is excreted in the feces, primarily as the unchanged parent drug, with a smaller fraction eliminated in the urine.[1] This suggests that TCSA likely has high protein binding, limiting its metabolism and distribution to tissues.[1][4]
Signaling Pathways
Salicylanilides, including TCSA, are known to modulate several critical intracellular signaling pathways implicated in cell proliferation, survival, and inflammation. The primary mechanisms of action appear to be mitochondrial uncoupling and the inhibition of key signaling cascades.
Mitochondrial Uncoupling
A well-established mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[5][6][7] TCSA, as a protonophore, can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption. This disruption of mitochondrial function can trigger a cascade of downstream events, including the activation of stress-response pathways and, ultimately, cell death.
Wnt/β-catenin Signaling Pathway
There is direct evidence that TCSA inhibits the Wnt/β-catenin signaling pathway. One study reported an IC50 of 0.7 μM for the inhibition of Wnt/β-catenin signaling in HEK293 cells by a compound structurally identical to TCSA.[8] The Wnt pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by TCSA would block the nuclear translocation of β-catenin, thereby preventing the transcription of Wnt target genes involved in cell proliferation and survival.[3][9][10]
NF-κB Signaling Pathway
Several studies have indicated that salicylanilide derivatives can inhibit the NF-κB signaling pathway.[6][11] For example, the salicylanilide IMD-0354 has been identified as a selective inhibitor of IκB kinase (IKK)-β, a key enzyme in the activation of the NF-κB cascade.[12] Niclosamide, another halogenated salicylanilide, has also been shown to inhibit NF-κB signaling.[11] The NF-κB pathway is a central regulator of inflammation and is constitutively active in many cancer cells, promoting their survival and proliferation. Inhibition of this pathway by TCSA would likely involve the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.
MAPK Signaling Pathway
While direct evidence for the effect of TCSA on the Mitogen-Activated Protein Kinase (MAPK) pathway is limited, some salicylanilide derivatives have been shown to modulate this cascade. For instance, rafoxanide (B1680503) has been reported to suppress the p38 MAPK pathway in multiple myeloma cells.[] Another salicylate (B1505791) derivative, salicylideneamino-2-thiophenol (B1203760) (SAL-2), was found to inhibit HNE-induced activation of MAPKs.[14] The MAPK pathways (including ERK, JNK, and p38) are critical for transducing extracellular signals into cellular responses, such as proliferation, differentiation, and apoptosis.[15][16] Given the structural similarities, it is plausible that TCSA could also exert effects on this signaling network.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Wnt/β-catenin Signaling Inhibition (IC50) | 0.7 μM | HEK293 | [8] |
Experimental Protocols
1. Determination of Mitochondrial Uncoupling Activity
-
Objective: To measure the effect of this compound on mitochondrial respiration.
-
Methodology:
-
Isolate mitochondria from rat liver or cultured cells by differential centrifugation.
-
Resuspend the mitochondrial pellet in a suitable respiration buffer (e.g., containing KCl, KH2PO4, HEPES, and EGTA).
-
Measure oxygen consumption using a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.
-
Establish a baseline respiration rate (State 2) with a respiratory substrate (e.g., succinate).
-
Induce State 3 respiration by adding a limited amount of ADP.
-
After the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
Add varying concentrations of TCSA dissolved in a suitable solvent (e.g., DMSO) and monitor the increase in the State 4 respiration rate, which is indicative of uncoupling.
-
As a positive control, use a known uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).
-
2. Analysis of Metabolic Pathways (In Vitro)
-
Objective: To identify the metabolites of this compound formed by liver enzymes.
-
Methodology:
-
Incubate TCSA with liver microsomes or S9 fractions from a relevant species (e.g., rat, human) in the presence of NADPH-generating system.
-
The incubation mixture should also contain co-factors for conjugation reactions, such as UDP-glucuronic acid (for glucuronidation) and PAPS (for sulfation).
-
After a defined incubation period, stop the reaction by adding a quenching solvent like acetonitrile (B52724) or methanol.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the parent compound and its metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
-
Characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
3. Wnt/β-catenin Signaling Pathway Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
-
Methodology:
-
Use a cell line (e.g., HEK293T) that is responsive to Wnt signaling.
-
Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
After transfection, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence of varying concentrations of TCSA.
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity (Firefly/Renilla) and determine the IC50 value for TCSA's inhibition of the Wnt pathway.
-
Signaling Pathway Diagrams
Caption: Mitochondrial uncoupling by TCSA.
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
- 1. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory action of salicylideneamino-2-thiophenol on NF-κB signaling cascade and cyclooxygenase-2 in HNE-treated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
TCSA (2,3,5-Trichlorosalicylanilide): A Potent Inhibitor of Fungal Morphogenesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The transition from a unicellular yeast form to a filamentous hyphal form is a critical virulence factor for many pathogenic fungi, most notably Candida albicans. This morphological plasticity allows for tissue invasion, biofilm formation, and evasion of the host immune system. Consequently, the inhibition of this yeast-to-hyphae transition presents a promising therapeutic strategy. TCSA (2,3,5-trichlorosalicylanilide), a member of the halogenated salicylanilide (B1680751) class of compounds, has emerged as a potent inhibitor of fungal morphogenesis. This technical guide provides an in-depth overview of the mechanism of action of TCSA, quantitative data on its antifungal activity, and detailed experimental protocols for its study.
Mechanism of Action: Targeting Mitochondrial Function to Suppress Virulence
TCSA's primary mechanism of action is the disruption of mitochondrial function, which in turn suppresses the key signaling pathways responsible for hyphal morphogenesis. Unlike traditional antifungal agents that target cell wall or membrane biosynthesis, TCSA acts as an antivirulence agent by inhibiting the yeast-to-hyphae transition without significantly impacting the growth of the commensal yeast form[1].
The proposed mechanism involves the uncoupling of oxidative phosphorylation, leading to a disruption of the mitochondrial membrane potential[2][3]. This mitochondrial stress has profound downstream effects on cellular signaling, particularly on the Ras/cAMP/PKA pathway, a central regulator of morphogenesis in Candida albicans[4][5][6].
Mitochondrial inhibitors have been shown to significantly decrease the levels of GTP-bound Ras1, the active form of this key signaling protein[5]. The reduction in active Ras1 leads to decreased activity of adenylyl cyclase (Cyr1), lower intracellular cAMP levels, and consequently, reduced protein kinase A (PKA) activity. This cascade ultimately results in the repression of hypha-specific genes and the inhibition of filamentation[4][5][6].
Quantitative Data on Antifungal Activity
While extensive quantitative data for TCSA is still emerging, studies on halogenated salicylanilides demonstrate potent activity against fungal morphogenesis. The data is presented in terms of the concentration required to inhibit hyphal growth.
| Compound | Fungal Species | Parameter | Value | Reference |
| TCSA | Candida albicans | Hyphal Elongation Inhibition | 90% at 50 µM | [1] |
| Oxyclozanide | Candida spp. (sensitive & resistant isolates) | MIC | 16 - 32 µg/mL | [2] |
Note: MIC (Minimum Inhibitory Concentration) values for related compounds suggest that the salicylanilide class is effective in the micromolar range. Further studies are needed to establish a comprehensive profile of TCSA's IC50 and MIC values against a broader range of pathogenic fungi.
Experimental Protocols
Fungal Hyphal Growth Inhibition Assay
This protocol details the method to assess the efficacy of TCSA in inhibiting the yeast-to-hyphae transition in Candida albicans.
Methodology:
-
Inoculum Preparation: Culture C. albicans overnight in YPD (Yeast Peptone Dextrose) medium at 30°C with shaking.
-
Cell Dilution: Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in a glucose minimal medium (GMM)[7].
-
Assay Setup: In a 96-well plate, add the diluted yeast cells to a hyphae-inducing medium (e.g., YPD supplemented with 10% fetal bovine serum) containing serial dilutions of TCSA. Include a vehicle control (e.g., DMSO)[7][8].
-
Incubation: Incubate the plate at 37°C for 3-6 hours to induce hyphal formation[7].
-
Microscopy and Quantification: Visualize the cells under a microscope. For each treatment, count at least 400 cells and categorize them as either yeast or hyphal forms.
-
Data Analysis: Calculate the percentage of hyphal inhibition for each TCSA concentration compared to the vehicle control. Determine the IC50 value, the concentration at which 50% of hyphal formation is inhibited.
Fungal Biofilm Inhibition and Disruption Assays
These protocols assess the ability of TCSA to both prevent the formation of biofilms and disrupt pre-formed biofilms. Quantification is performed using the XTT reduction assay, which measures metabolic activity.
Methodology for Biofilm Inhibition:
-
Inoculum Preparation: Prepare a standardized fungal cell suspension (e.g., 1 x 10^6 cells/mL) in a suitable growth medium[1][9].
-
Plate Setup: In a 96-well plate, add the fungal inoculum to wells containing various concentrations of TCSA. Include a drug-free control[9].
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation[9].
-
Washing: Gently wash the wells with sterile PBS (Phosphate-Buffered Saline) to remove non-adherent cells[1][9].
-
XTT Assay: Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours. Measure the absorbance at 490 nm[2][9].
-
Data Analysis: Calculate the percentage of biofilm inhibition based on the reduction in metabolic activity compared to the control.
Methodology for Biofilm Disruption:
-
Biofilm Formation: Form mature biofilms in a 96-well plate by incubating a standardized fungal cell suspension for 24-48 hours at 37°C[1][9].
-
Washing: Gently wash the pre-formed biofilms with sterile PBS[1][9].
-
Compound Treatment: Add fresh medium containing various concentrations of TCSA to the wells and incubate for an additional 24 hours[9].
-
Quantification: Perform the XTT assay as described in the inhibition protocol to measure the metabolic activity of the remaining biofilm.
-
Data Analysis: Calculate the percentage of biofilm disruption compared to the untreated control.
Measurement of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye Rhodamine 123 to assess the effect of TCSA on the mitochondrial membrane potential of fungal cells.
Methodology:
-
Cell Preparation: Culture and harvest C. albicans cells from the desired growth phase.
-
TCSA Exposure: Expose the cells to different concentrations of TCSA for a defined period.
-
Staining: Stain the treated and control cells with 20 µM Rhodamine 123 for 30 minutes in the dark[10].
-
Washing: Centrifuge the cells and wash with PBS to remove the excess dye[10].
-
Analysis:
-
Qualitative: Observe the cells under a fluorescence microscope. A decrease in fluorescence intensity in TCSA-treated cells indicates a disruption of the mitochondrial membrane potential.
-
Quantitative: Measure the fluorescence intensity using a fluorometer or a multi-mode plate reader with excitation at ~485 nm and emission at ~530 nm[10].
-
-
Data Interpretation: Compare the fluorescence of TCSA-treated cells to that of untreated controls to quantify the extent of mitochondrial membrane potential disruption.
Conclusion and Future Directions
TCSA represents a promising antivirulence agent that effectively inhibits fungal morphogenesis by targeting mitochondrial function. This mechanism of action is distinct from that of many current antifungal drugs, suggesting a potential for synergistic therapies and a lower likelihood of cross-resistance. The experimental protocols provided in this guide offer a robust framework for further investigation into TCSA and other salicylanilide derivatives. Future research should focus on establishing a comprehensive quantitative profile of TCSA's activity against a wider array of clinically relevant fungi, elucidating the precise molecular interactions within the mitochondria, and exploring its efficacy in in vivo models of fungal infection. The development of morphogenesis inhibitors like TCSA holds significant potential for novel therapeutic strategies to combat invasive fungal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Mitochondrial Complex I Core Protein Regulates cAMP Signaling via Phosphodiesterase Pde2 and NAD Homeostasis in Candida albicans [frontiersin.org]
- 4. Mitochondria complex I deficiency in Candida albicans arrests the cell cycle at S phase through suppressive TOR and PKA pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Activity and Cyr1 Are Key Regulators of Ras1 Activation of C. albicans Virulence Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect on Mitochondrial Membrane Potential and Mitochondrial Activity [bio-protocol.org]
An In-depth Technical Guide on the Mitochondrial Uncoupling Activity of 3',5,5'-Trichlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Mitochondrial Uncoupling and Salicylanilides
Mitochondrial uncoupling is a process in which the tight coupling between cellular respiration (the electron transport chain) and ATP synthesis is disrupted. In healthy mitochondria, the energy released from the oxidation of substrates is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that dissipate this proton gradient by transporting protons back into the mitochondrial matrix, bypassing ATP synthase. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat.
Salicylanilides are a class of chemical compounds that have been recognized for their potent biological activities, including anthelmintic, antimicrobial, and, notably, mitochondrial uncoupling properties. Their general structure consists of a salicylic (B10762653) acid moiety linked to an aniline (B41778) via an amide bond. The specific substitutions on both the salicylic acid and aniline rings significantly influence their uncoupling efficacy.
Quantitative Analysis of Uncoupling Activity
The uncoupling activity of salicylanilide (B1680751) derivatives is typically quantified by measuring their ability to stimulate mitochondrial respiration in the absence of ADP (State 4 respiration). The following table summarizes the key parameters for 3',5,5'-Trichlorosalicylanilide (TCSA), based on structure-activity relationship studies of over 20 salicylanilides. Both hydrophobic and electron-withdrawing properties are crucial for potent uncoupling activity.[1]
| Compound | Chemical Structure | Minimum Concentration for Full Release of State 4 Respiration (M) | Key Physicochemical Properties Influencing Activity |
| This compound (TCSA) | 5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | Data not explicitly found for TCSA, but potent uncoupling activity is predicted based on its structure. High hydrophobicity (Log P) and electron-withdrawing substituents (Cl) enhance activity. | High Hydrophobicity, Strong Electron-Withdrawing Groups |
Note: While a comprehensive study on the structure-activity relationship of salicylanilides indicates that compounds with the structural features of TCSA are potent uncouplers, the exact minimum concentration for TCSA was not explicitly available in the reviewed literature. The activity is predicted based on the established principles that both hydrophobicity and the presence of electron-withdrawing groups are essential for potent uncoupling activity.[1]
Mechanism of Mitochondrial Uncoupling by this compound
The uncoupling mechanism of salicylanilides like TCSA is attributed to their ability to act as protonophores. This process involves the shuttling of protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.
The proposed protonophoric cycle involves the following steps:
-
Protonation: In the acidic intermembrane space, the weakly acidic hydroxyl group of the salicylanilide moiety of TCSA becomes protonated.
-
Translocation of the Protonated Form: The now neutral, lipophilic TCSA molecule readily diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.
-
Deprotonation: Upon entering the matrix, the higher pH facilitates the deprotonation of the hydroxyl group, releasing a proton into the matrix.
-
Translocation of the Anionic Form: The resulting anionic form of TCSA is then driven back across the inner mitochondrial membrane to the intermembrane space by the negative-inside membrane potential.
-
Cycle Repetition: The cycle can then repeat, leading to a continuous shuttling of protons and the uncoupling of respiration from ATP synthesis.
The high hydrophobicity conferred by the chlorine atoms on TCSA enhances its solubility within the lipid bilayer of the inner mitochondrial membrane, facilitating its movement across the membrane. The electron-withdrawing nature of the chlorine atoms increases the acidity of the phenolic hydroxyl group, which is a critical factor for its protonophoric activity.[1]
Signaling Pathway of Mitochondrial Uncoupling
Caption: Protonophoric cycle of this compound (TCSA).
Experimental Protocols for Assessing Mitochondrial Uncoupling Activity
The following are detailed methodologies for key experiments used to characterize the mitochondrial uncoupling activity of compounds like this compound.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol measures the rate of oxygen consumption by isolated mitochondria to assess the effect of a test compound on the electron transport chain.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4)
-
Respiratory substrates (e.g., 5 mM succinate (B1194679) + 2 µM rotenone, or 5 mM glutamate (B1630785) + 5 mM malate)
-
ADP solution (e.g., 100 mM)
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
This compound (TCSA) stock solution (in DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Chamber Preparation: Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions. Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber and record the baseline oxygen consumption (State 2 respiration).
-
Substrate Addition: Add the respiratory substrate(s) to initiate electron transport and establish State 4 respiration (substrate-dependent respiration in the absence of ADP).
-
State 3 Respiration: Add a known amount of ADP (e.g., 1 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate (State 3).
-
State 4o (Oligomycin-inhibited): After the added ADP is phosphorylated to ATP, the respiration rate will return to State 4. Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase and measure the resulting respiration rate, which represents the proton leak.
-
TCSA Titration: Sequentially add increasing concentrations of TCSA to the chamber and record the stimulation of oxygen consumption. A potent uncoupler will significantly increase the respiration rate above the State 4o level.
-
Data Analysis: Plot the oxygen consumption rate as a function of TCSA concentration to determine the concentration that elicits the maximal uncoupled respiration rate.
Experimental Workflow for Respiration Assay
Caption: Workflow for measuring mitochondrial oxygen consumption.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to measure changes in the mitochondrial membrane potential, which is dissipated by uncouplers.
Materials:
-
Isolated mitochondria or cultured cells
-
Assay buffer (similar to respiration buffer)
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRM, or TMRE)
-
This compound (TCSA) stock solution (in DMSO)
-
FCCP or CCCP (positive control for uncoupling)
-
Fluorescence plate reader or fluorescence microscope
Procedure (using JC-1 dye):
-
Cell/Mitochondria Preparation: For cultured cells, seed them in a multi-well plate. For isolated mitochondria, prepare a suspension in the assay buffer.
-
Dye Loading: Incubate the cells or mitochondria with the JC-1 dye according to the manufacturer's protocol. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
-
Treatment: Treat the dye-loaded cells or mitochondria with varying concentrations of TCSA. Include a vehicle control (DMSO) and a positive control (FCCP or CCCP).
-
Fluorescence Measurement: Measure the fluorescence intensity at both the green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~540/590 nm) wavelengths using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and uncoupling activity.
Logical Relationship of TCSA's Effects
Caption: Logical flow of TCSA's mitochondrial uncoupling effects.
Conclusion and Future Directions
This compound, based on the structure-activity relationships of salicylanilides, is predicted to be a potent mitochondrial uncoupler. Its mechanism of action involves protonophoric activity, leading to the dissipation of the mitochondrial proton gradient, an increase in respiration, and a decrease in ATP synthesis. The detailed experimental protocols provided herein offer a robust framework for the quantitative assessment of its uncoupling activity.
For drug development professionals, understanding the potent uncoupling activity of TCSA and related salicylanilides is crucial. While mitochondrial uncoupling has therapeutic potential for conditions like obesity and metabolic syndrome, the narrow therapeutic window of many uncouplers remains a significant challenge. Future research should focus on obtaining precise quantitative data for TCSA's efficacy and toxicity, both in vitro and in vivo. Furthermore, exploring modifications to the salicylanilide scaffold to improve the therapeutic index could pave the way for the development of safer and more effective drugs targeting mitochondrial metabolism.
References
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Salicylanilide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylanilides, a class of compounds characterized by a core structure of salicylic (B10762653) acid linked to an aniline (B41778) via an amide bond, have a rich and evolving history in medicinal chemistry. Initially recognized for their modest antimicrobial properties, these compounds have since demonstrated a remarkable breadth of biological activity, leading to their development as potent anthelmintics, and more recently, as promising candidates for anticancer, antiviral, and antibacterial therapies. This technical guide provides a comprehensive overview of the discovery, history, and key experimental milestones in the development of salicylanilide (B1680751) compounds, with a focus on the data and methodologies crucial for researchers in the field.
Early Discovery and Synthesis
The foundational salicylanilide scaffold was first synthesized in the late 19th century. One of the earliest documented methods, known as the "salol process," was reported by M. Schopff in 1892.[1] This process involves the heating of phenyl salicylate (B1505791) (salol) with an amine.[1]
Another fundamental approach to salicylanilide synthesis involves the direct condensation of salicylic acid and aniline, a reaction often facilitated by a condensing agent. Phosphorus trichloride (B1173362) (PCl₃) has been a commonly used reagent for this purpose, as detailed in several mid-20th century patents which were instrumental in scaling up production and enabling further research into salicylanilide derivatives.[2][3]
Key Historical Milestones
-
1892: M. Schopff reports the "salol process," an early method for synthesizing salicylanilides.[1]
-
1940s: Salicylanilides begin to find use in medicine, initially for their antibacterial and antifungal properties.[4]
-
1956: A US patent is granted for an improved process for the preparation of salicylanilide from salicylic acid and aniline using phosphorus trichloride.[2]
-
1960s-1970s: The golden era of salicylanilide anthelmintic discovery, with the introduction of halogenated derivatives like niclosamide, closantel (B1026), and rafoxanide (B1680503) for veterinary use.[5]
-
1982: Niclosamide is approved by the US FDA for the treatment of tapeworm infections in humans.
-
2000s-Present: A resurgence of interest in salicylanilides for drug repurposing, with extensive research into their anticancer, antiviral, and other therapeutic potentials.[4][6]
From Anthelmintics to Anticancer Agents: A Spectrum of Activity
The therapeutic journey of salicylanilides began with the discovery that halogenation of the salicylanilide core dramatically enhances its biological activity. This led to the development of a series of potent anthelmintic drugs that have been mainstays in veterinary medicine for decades.
Anthelmintic Activity
The primary mechanism of action of anthelmintic salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of the proton gradient across the inner mitochondrial membrane leads to a depletion of ATP, the cellular energy currency, resulting in paralysis and death of the parasite.
Table 1: Anthelmintic Efficacy of Key Salicylanilide Compounds
| Compound | Target Parasite | Host | Dosage | Efficacy | Reference(s) |
| Niclosamide | Hymenolepis nana (tapeworm) | Mice | - | High | [7] |
| Closantel | Fascioloides magna | Sheep | 15 mg/kg (oral) | 94.6% - 97.7% reduction in fluke burden | [8] |
| Fasciola hepatica | Cattle | 10 mg/kg (oral) | ~97% | [9] | |
| Rafoxanide | Fasciola hepatica | Cattle | 5.0 - 7.5 mg/kg | 100% elimination of mature flukes | [1][3] |
| Fasciola hepatica (adult) | Cattle | 5.0 mg/kg | 92.6% | [10] | |
| Fasciola hepatica (42 days old) | Cattle | 7.5 mg/kg | 37.9% | [10] |
Anticancer Activity
In recent years, salicylanilides, particularly niclosamide, have garnered significant attention for their potential as anticancer agents. Their multimodal mechanism of action, targeting several key signaling pathways implicated in cancer progression, makes them attractive candidates for drug repurposing.
Table 2: In Vitro Anticancer Activity of Salicylanilide Derivatives (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Niclosamide | PC-3 (Prostate) | < 1 | [2][11] |
| DU145 (Prostate) | < 1 | [2][11] | |
| MDA-MB-231 (Breast) | < 1 | [2][11] | |
| T-47D (Breast) | < 1 | [2][11] | |
| HCT-116 (Colon) | 11.07 | [5] | |
| Various SCLC lines | ~2 (after 48h) | [12][13] | |
| Oxyclozanide | MRSA | 0.5 µg/ml (MIC) | [14] |
| Salicylanilide 4-(trifluoromethyl)benzoates | THP-1 (Leukemia) | 1.4 - >10 | [15][16] |
| Salicylanilide Derivative 6k | Chronic Myelogenous Leukemia, Breast Adenocarcinoma, Glioblastoma | - | [17] |
| Salicylanilide Derivative 12O | SiHa (Cervical) | 0.009 | [18] |
Mechanisms of Action: Beyond Mitochondrial Uncoupling
While mitochondrial uncoupling is the classical mechanism of action for anthelmintic salicylanilides, their anticancer effects are attributed to the modulation of a diverse array of cellular signaling pathways.
Inhibition of Wnt/β-catenin Signaling
Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently dysregulated in many cancers. It acts by inducing the degradation of the Wnt co-receptor LRP6, thereby preventing the accumulation of β-catenin and the subsequent transcription of Wnt target genes involved in cell proliferation and survival.[2][4][19][20]
Caption: Niclosamide inhibits Wnt/β-catenin signaling by degrading LRP6.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Salicylanilide derivatives have been identified as potent inhibitors of STAT3 signaling, preventing its phosphorylation, dimerization, and nuclear translocation.[21][22][23]
Caption: Salicylanilides inhibit the STAT3 signaling pathway.
Modulation of mTORC1 Signaling
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism and is often hyperactivated in cancer. Salicylanilides can inhibit mTORC1 signaling, leading to decreased protein and lipid synthesis and the induction of autophagy.[24][25][26][27]
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of rafoxanide against natural Fasciola hepatica infections in cattle. | Semantic Scholar [semanticscholar.org]
- 4. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 5. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Preparation and antihymenolepic activity of the novel bromine-containing salicylanilide MST-57] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of closantel against experimentally induced Fascioloides magna infection in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trials with rafoxanide. 7. Efficacy against Fasciola hepatica, Haemonchus placei and Bunostomum phlebotomum in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Repurposing salicylanilide anthelmintic drugs to combat drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) | DIGITAL.CSIC [digital.csic.es]
- 23. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mTORC1 signaling and the metabolic control of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Selective Inhibition of mTORC1 Signaling Supports the Development and Maintenance of Pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',5,5'-Trichlorosalicylanilide (TCSA) is a halogenated salicylanilide, a class of compounds recognized for their broad-spectrum biological activities. Salicylanilides have garnered significant interest for their potential as antifungal, antibacterial, and anticancer agents. This document provides a comprehensive overview of the experimental protocols relevant to the investigation of TCSA, including its synthesis, biological evaluation, and potential mechanisms of action. While specific quantitative data for TCSA is limited in publicly available literature, this guide offers detailed methodologies and data presentation templates based on established protocols for related compounds, enabling researchers to effectively design and execute studies on this and similar molecules.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | [1] |
| CAS Number | 106480-60-8 | [1] |
| Molecular Formula | C₁₃H₈Cl₃NO₂ | [1] |
| Molecular Weight | 316.57 g/mol | [1] |
| Appearance | Not specified (typically a solid) | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Note: Experimentally determined values for melting point and solubility are not available in the searched resources. These would need to be determined empirically.
Synthesis Protocol
A specific, detailed synthesis protocol for this compound was not found in the available literature. However, a general and adaptable method for the synthesis of salicylanilides involves the condensation of a salicylic (B10762653) acid derivative with an appropriate aniline (B41778). The following protocol is a representative procedure based on the synthesis of related halogenated salicylanilides[2][3].
General Synthesis of Halogenated Salicylanilides:
This procedure involves the acylation of a substituted aniline with a substituted salicylic acid chloride.
Materials:
-
5-chlorosalicylic acid
-
Thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous toluene (B28343) or xylene
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for purification (e.g., ethanol, hexanes, ethyl acetate)
Procedure:
-
Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorosalicylic acid (1 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 5-chlorosalicylic acid chloride.
-
Amide Coupling: In a separate flask, dissolve 3,5-dichloroaniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like toluene. Cool the solution in an ice bath.
-
To the cooled aniline solution, add the freshly prepared 5-chlorosalicylic acid chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
Workflow for the Synthesis of this compound
References
Application Notes and Protocols for the Investigation of 3',5,5'-Trichlorosalicylanilide in Candida albicans Research
Disclaimer: As of December 2025, specific research on the direct application of 3',5,5'-Trichlorosalicylanilide in Candida albicans studies is not extensively available in publicly accessible literature. The following application notes and protocols are presented as a detailed, illustrative framework for researchers and drug development professionals to investigate the potential antifungal properties of this compound against Candida albicans. The experimental data presented is hypothetical and for demonstrative purposes.
Introduction
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2][3] The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents.[1][2] Salicylanilide derivatives have been noted for their potential antimicrobial activities.[4] this compound, a halogenated salicylanilide, presents a candidate for investigation into its anti-Candida properties.
These notes provide a comprehensive guide to evaluating the efficacy and mechanism of action of this compound against C. albicans, covering antifungal susceptibility testing, biofilm inhibition, and potential effects on cellular signaling pathways.
Potential Mechanism of Action
While the precise mechanism of this compound in C. albicans is yet to be elucidated, related compounds have been shown to disrupt cellular processes. A hypothetical mechanism could involve the inhibition of key signaling pathways essential for virulence, such as those controlling morphogenesis (the yeast-to-hypha transition) or stress responses. For instance, the compound could potentially interfere with the cAMP-PKA or MAPK signaling pathways, which are crucial for hyphal formation and adaptation to host environments.[2][5]
Application Notes
1. Antifungal Susceptibility Testing: this compound can be evaluated for its direct antifungal activity against planktonic C. albicans cells. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental first step. Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 protocol, are recommended for reproducible results.[6]
2. Biofilm Inhibition and Disruption: C. albicans biofilms exhibit high resistance to conventional antifungal agents.[7][8] this compound can be assessed for its ability to both prevent the formation of new biofilms and to disrupt pre-formed, mature biofilms. Assays utilizing metabolic indicators like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) can quantify the viability of biofilm-associated cells.[7][8][9]
3. Investigation of Virulence Factors: The pathogenicity of C. albicans is linked to several virulence factors, including the morphological transition from yeast to hyphae and the secretion of hydrolytic enzymes.[2][5][9] The effect of this compound on hyphal formation can be observed microscopically in the presence of hyphae-inducing media.
4. Mechanistic Studies: To understand how this compound exerts its antifungal effects, downstream analyses can be performed. This could include investigating its impact on cell membrane integrity, mitochondrial function, or the expression of genes involved in key signaling pathways. For example, disruption of the cell membrane can be assessed using fluorescent dyes like propidium (B1200493) iodide.[10]
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the experimental protocols described below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans ATCC 90028 | 8 | 16 |
| Fluconazole-resistant Isolate 1 | 16 | 32 |
| Clinical Isolate 1 | 8 | 16 |
| Clinical Isolate 2 | 16 | 16 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of growth is inhibited, respectively.
Table 2: Effect of this compound on C. albicans Biofilm
| Concentration | Biofilm Formation Inhibition (%) | Mature Biofilm Disruption (%) |
| 0.5 x MIC | 35 | 15 |
| 1 x MIC | 68 | 45 |
| 2 x MIC | 92 | 75 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M27-A2 broth microdilution method.[6]
Materials:
-
Candida albicans strain(s)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add 100 µL of the standardized C. albicans inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: Biofilm Inhibition and Disruption Assay
This protocol uses the XTT reduction assay to quantify biofilm metabolic activity.[7][8][9]
Materials:
-
Candida albicans strain(s)
-
RPMI 1640 medium
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
XTT salt solution
-
Menadione solution
-
Plate reader
Procedure for Biofilm Formation Inhibition:
-
Prepare a C. albicans suspension of 1 x 10⁶ CFU/mL in RPMI 1640.
-
Add 100 µL of the cell suspension to the wells of a 96-well plate containing 100 µL of this compound at various concentrations (e.g., 0.25x to 4x MIC).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Proceed to the XTT assay as described below.
Procedure for Mature Biofilm Disruption:
-
Add 200 µL of a 1 x 10⁶ CFU/mL C. albicans suspension to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
Wash the wells with PBS to remove planktonic cells.
-
Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Wash the wells with PBS.
-
Proceed to the XTT assay.
XTT Reduction Assay:
-
Prepare the XTT-menadione solution immediately before use.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a plate reader. The color change is proportional to the metabolic activity of the biofilm.
Protocol 3: Hyphal Formation Inhibition Assay
Materials:
-
Candida albicans strain
-
Spider medium or RPMI 1640 supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
6-well plates
-
Inverted microscope
Procedure:
-
Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in the desired hyphae-inducing medium.
-
Add 2 mL of the cell suspension to each well of a 6-well plate.
-
Add this compound to the wells at sub-MIC concentrations (e.g., 0.25x and 0.5x MIC). Include a no-drug control.
-
Incubate the plate at 37°C for 4-6 hours.
-
Observe the cell morphology under an inverted microscope. Document the presence and extent of germ tube and hyphal formation.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Antifungal Compounds against Candida Infections from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Anti-Candida albicans Mechanism of Trichoderma Acid from Trichoderma spirale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Studies to Explore the Effect of Thymoquinone on Isocitrate Lyase, Biofilm Formation, and the Expression of Some Virulence Genes in Candida albicans | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activities of triazole-echinocandin combinations against Candida species in biofilms and as planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Activity and Multi-Target Mechanism of Action of Methylaervine on Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Therapeutic Potential of Scorpion-Derived Css54 Peptide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCSA Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antifungal susceptibility of trans-cinnamaldehyde (TCSA), a natural aromatic aldehyde derived from cinnamon. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Introduction
Trans-cinnamaldehyde has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including yeasts and molds. Its primary mechanisms of action involve the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis and interference with cell wall synthesis by inhibiting key enzymes such as β-(1,3)-glucan synthase and chitin (B13524) synthase.[1][2][3][4][5][6][7][8][9][10] These application notes offer standardized procedures to quantify the antifungal efficacy of TCSA, providing critical data for research and drug development purposes.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of trans-cinnamaldehyde against various fungal pathogens, as determined by standardized susceptibility testing methods.
Table 1: Minimum Inhibitory Concentration (MIC) of trans-cinnamaldehyde against Candida Species
| Candida Species | MIC Range (µg/mL) | Reference Method |
| Candida albicans | 51 - 200 | CLSI M27 Broth Microdilution |
| Candida glabrata | 68.6 - 88 | CLSI M27 Broth Microdilution |
| Candida tropicalis | 38.4 - 64 | CLSI M27 Broth Microdilution |
| Candida krusei | 50.8 - 74.67 | CLSI M27 Broth Microdilution |
| Candida parapsilosis | Not widely reported | - |
Data compiled from multiple sources referencing CLSI M27 or similar broth microdilution protocols.[9][11][12][13][14][15][16]
Table 2: Minimum Fungicidal Concentration (MFC) of trans-cinnamaldehyde against Candida Species
| Candida Species | MFC Range (µg/mL) |
| Candida albicans | 69.65 - 125 |
| Candida glabrata | 76.24 |
| Candida tropicalis | Not widely reported |
| Candida krusei | Not widely reported |
MFC is typically determined as a secondary assay to the MIC test.[17][11][18]
Table 3: Antifungal Activity of trans-cinnamaldehyde against Aspergillus fumigatus
| Parameter | Value (µg/mL) | Reference Method |
| MIC | 40 - 80 | EUCAST E.DEF 9.3 |
Data for Aspergillus species is less prevalent in the literature for TCSA.[19]
Experimental Protocols
Detailed methodologies for key antifungal susceptibility tests are provided below. It is crucial to maintain aseptic techniques throughout these procedures.
Protocol 1: Broth Microdilution Method for Yeasts (CLSI M27)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of TCSA against yeast species such as Candida.
Materials:
-
Trans-cinnamaldehyde (TCSA)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
96-well U-bottom microtiter plates
-
Standardized yeast inoculum (0.5 McFarland)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of TCSA in DMSO at a concentration 100 times the highest final concentration to be tested.
-
Serial Dilutions:
-
Dispense 100 µL of RPMI-1640 broth into wells 2-11 of a 96-well plate.
-
Add 200 µL of the working TCSA solution (diluted from the stock in RPMI-1640 to twice the highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no TCSA), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the final inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of TCSA that causes a significant inhibition of visible growth compared to the growth control well.
Protocol 2: Disk Diffusion Method for Yeasts (CLSI M44)
This method is used to determine the zone of inhibition of TCSA against yeasts.
Materials:
-
Trans-cinnamaldehyde (TCSA)
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Standardized yeast inoculum (0.5 McFarland)
-
Sterile swabs
-
Incubator (35°C)
Procedure:
-
Disk Preparation: Aseptically impregnate sterile filter paper disks with a known concentration of TCSA solution. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate to obtain confluent growth.
-
Disk Application: Place the TCSA-impregnated disks onto the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35°C for 20-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a follow-up to the broth microdilution assay to determine the concentration of TCSA that is fungicidal.
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spread the aliquot onto a fresh SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of TCSA that results in no fungal growth on the agar plate, representing a 99.9% reduction in CFU/mL from the initial inoculum.[20]
Visualizations
The following diagrams illustrate the experimental workflow for antifungal susceptibility testing and the proposed mechanism of action of trans-cinnamaldehyde.
Caption: Workflow for TCSA antifungal susceptibility testing.
Caption: Proposed mechanism of action of TCSA against fungal cells.
References
- 1. Inhibition of fungal cell wall synthesizing enzymes by trans-cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of cinnamaldehyde against Fusarium sambucinum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii [frontiersin.org]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. Comparative antifungal efficacy of trans-cinnamaldehyde and nystatin against biofilm-forming Candida Species: Structural insights and drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Antifungal efficacy of cinnamaldehyde and nano-cinnamaldehyde particles against candidiasis: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shggwslib.yuntsg.com [shggwslib.yuntsg.com]
- 16. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 19. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
Protocol for the Preparation of 3',5,5'-Trichlorosalicylanilide Stock Solution
Introduction
This document provides a detailed protocol for the preparation of a stock solution of 3',5,5'-Trichlorosalicylanilide (TCSA), a compound known for its activity as an inhibitor of fungal morphogenesis. This protocol is intended for researchers, scientists, and drug development professionals. Adherence to this protocol will ensure the accurate and reproducible preparation of a TCSA stock solution for use in various in vitro and in vivo experimental settings.
Compound Information
Proper handling and accurate characterization of the compound are crucial for the reliability of experimental results. The key properties of this compound are summarized below.
| Property | Value |
| Compound Name | This compound (TCSA) |
| Molecular Formula | C₁₃H₈Cl₃NO₂ |
| Molecular Weight | 316.57 g/mol [1] |
| CAS Number | 106480-60-8[1] |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Poorly soluble in water; soluble in DMSO. |
Materials and Equipment
Reagents
-
This compound (powder, >98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade (purity ≥99.7%)[2]
Equipment
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes (1.5 mL or 2.0 mL, sterile)
-
Pipettes (P1000, P200, P20) and sterile filter tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.
Calculations
To prepare a 10 mM stock solution, the required mass of TCSA needs to be calculated.
Molarity (M) = Moles of Solute / Liters of Solution
Moles = Mass (g) / Molecular Weight ( g/mol )
Therefore, Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For preparing 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
Mass (mg) = 0.010 mol/L * 0.001 L * 316.57 g/mol * 1000 mg/g Mass (mg) = 3.166 mg
The following table summarizes the required mass of TCSA for different volumes of a 10 mM stock solution.
| Desired Stock Volume | TCSA Mass Required (mg) | Volume of DMSO (mL) |
| 1 mL | 3.17 | 1 |
| 2 mL | 6.33 | 2 |
| 5 mL | 15.83 | 5 |
| 10 mL | 31.66 | 10 |
Step-by-Step Procedure
-
Preparation: Put on appropriate PPE (lab coat, gloves, and safety goggles). Ensure the work area is clean.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the calculated amount of this compound powder.
-
Transfer: Transfer the weighed powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the TCSA powder.
-
Dissolution: Close the tube tightly and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If precipitation is observed, gentle warming in a 37°C water bath or sonication for a few minutes can aid in complete dissolution.[3]
-
Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Storage Conditions: Store the aliquots of the stock solution at -20°C. Under these conditions, the stock solution is expected to be stable for up to 3 months.[3]
Application Notes: Use in Cell Culture
When using the this compound stock solution in cell-based assays, it is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% and should not exceed 0.5%.[5]
-
Dilution: To achieve the desired final concentration of TCSA in your experiment, perform serial dilutions of the stock solution in the cell culture medium. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[1]
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway (Hypothetical)
While the precise molecular target of this compound is a subject of ongoing research, its known effect is the inhibition of fungal morphogenesis. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical Signaling Pathway of this compound Action.
References
Application Notes and Protocols: In Vitro Studies of 3',5,5'-Trichlorosalicylanilide in Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vitro antifungal properties of 3',5,5'-Trichlorosalicylanilide (TCSA), detailed protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound (TCSA) is a synthetic salicylanilide (B1680751) derivative that has demonstrated potential as an antifungal agent. Salicylanilides are a class of compounds known for their broad-spectrum biological activities. In the context of fungal pathogens, TCSA and its analogs are of interest for their ability to inhibit key virulence factors, such as morphogenesis and biofilm formation, particularly in opportunistic yeasts like Candida species. The primary mechanism of action for related salicylanilides involves the disruption of mitochondrial function, making it a promising area of investigation for novel antifungal drug development.
Data Presentation
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively available in the public domain, the following tables summarize the known anti-biofilm activity and provide a compilation of MIC values for structurally related salicylanilide derivatives against various fungal species. This data serves as a valuable reference for understanding the potential antifungal spectrum of TCSA.
Table 1: In Vitro Anti-Biofilm Activity of this compound (TCSA)
| Fungal Species | Assay | Concentration | Inhibition (%) |
| Candida albicans | XTT Reduction Assay | 1 µM | 12% |
| Candida auris | XTT Reduction Assay | 1 µM | Significant Inhibition |
Data sourced from a study on the anti-biofilm and anti-filamentation activities of halogenated salicylanilides. The study highlights that TCSA impairs the ability of both C. albicans and the multidrug-resistant C. auris to form biofilms, with inhibitory effects observed at micromolar concentrations[1].
Table 2: In Vitro Antifungal Activity of Selected Salicylanilide Derivatives
| Compound | Fungal Species | MIC (µg/mL) |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Trichophyton mentagrophytes | ≥0.49 µmol/L |
| Rafoxanide | Aspergillus fumigatus (10 isolates) | 2–8 |
| Rafoxanide | Candida albicans (13 of 15 isolates) | 2–8 |
| Salicylanilide Acetates (various) | Trichophyton mentagrophytes | 0.49 - 31.25 |
| Salicylanilide Acetates (various) | Aspergillus fumigatus | (Higher activity than fluconazole) |
| Salicylanilide Acetates (various) | Absidia corymbifera | (Higher activity than fluconazole) |
| Salicylanilide Acetates (various) | Candida krusei | (Activity comparable to fluconazole) |
This table presents MIC values for various salicylanilide derivatives against a range of fungal pathogens. Moulds generally show higher susceptibility to these compounds than yeasts. Notably, some derivatives exhibit potent activity against dermatophytes and filamentous fungi[2][3].
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established standards and can be adapted for the evaluation of this compound.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A/M38-A Adapted)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of TCSA against yeast and filamentous fungi.
Materials:
-
This compound (TCSA) powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
Procedure:
-
Preparation of TCSA Stock Solution: Dissolve TCSA powder in DMSO to a concentration of 1.6 mg/mL. Further dilute in RPMI-1640 to create a working stock solution.
-
Preparation of Fungal Inoculum:
-
Yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum of 0.5-2.5 x 10^3 CFU/mL.
-
Filamentous Fungi (Aspergillus spp.): Culture the mold on Potato Dextrose Agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Microdilution Plate Setup:
-
Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.
-
Add 200 µL of the TCSA working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard the final 100 µL from well 10.
-
Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Well 11 serves as a positive growth control (inoculum without drug).
-
Well 12 serves as a sterility control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of TCSA that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control. This can be determined visually or by reading the optical density at 492 nm.
Protocol 2: Fungal Biofilm Inhibition Assay (XTT Reduction Assay)
This protocol measures the metabolic activity of fungal biofilms and can be used to assess the inhibitory effect of TCSA on biofilm formation.
Materials:
-
TCSA
-
Fungal isolates
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione (B1676200) solution (0.4 mM in acetone)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a fungal suspension of 1 x 10^6 cells/mL in RPMI-1640.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of RPMI-1640 containing various concentrations of TCSA to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
XTT-Menadione Staining:
-
Prepare the XTT-menadione solution by adding 5 µL of menadione solution to each 1 mL of XTT solution.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
-
Quantification: Measure the absorbance at 492 nm using a plate reader. The color change (formation of formazan) is proportional to the metabolic activity of the biofilm. Calculate the percentage of biofilm inhibition relative to the drug-free control.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Caption: Workflow for Fungal Biofilm Inhibition Assay using XTT.
Caption: Proposed Mitochondrial Retrograde Signaling Pathway affected by TCSA.
References
Application Notes and Protocols for Studying Fungal Virulence: Leveraging Thermal Analysis and Corona Discharge Techniques
Introduction
While a specific analytical method termed "Thermal Corona Signal Analysis (TCSA)" for studying fungal virulence is not established in scientific literature, this document explores the potential applications of two distinct technologies, Thermal Analysis and Corona Discharge , as powerful tools in mycology and drug development. This resource is intended for researchers, scientists, and drug development professionals interested in novel approaches to characterizing fungal pathogens and their virulence factors.
Section 1: Thermal Analysis for Fasting Fungal Virulence
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offer unique insights into the biophysical properties of fungal cells and their components. These methods can be employed to study the thermal stability of proteins, cell walls, and other macromolecules that are critical for fungal virulence.
Application Notes
Thermal analysis can be applied to:
-
Assess Cell Wall Integrity: The fungal cell wall is a crucial virulence factor, providing structural support and protection against host defenses. DSC can be used to measure the thermal stability of the cell wall, revealing differences between wild-type and mutant strains with altered cell wall composition.
-
Characterize Virulence-Associated Proteins: The denaturation and stability of proteins involved in adhesion, invasion, and immune evasion can be studied using DSC. This can provide valuable information for understanding their function and for the development of targeted antifungal therapies.
-
Analyze Melanin (B1238610) and Other Pigments: Melanin is a well-known virulence factor in many pathogenic fungi, protecting them from oxidative stress and UV radiation. TGA can be used to quantify the melanin content in fungal cells and to study its thermal decomposition, providing insights into its structure and function.
-
Evaluate the Effect of Antifungal Drugs: Thermal analysis can be used to assess the impact of antifungal drugs on the thermal properties of fungal cells and their components, helping to elucidate their mechanism of action.
Data Presentation
Table 1: Hypothetical DSC Data for Cell Wall Stability in a Fungal Pathogen
| Fungal Strain | Peak Denaturation Temperature (Tp) (°C) | Enthalpy of Denaturation (ΔH) (J/g) |
| Wild-Type (Virulent) | 85.2 ± 0.5 | 12.3 ± 0.8 |
| Δcwg1 Mutant (Avirulent) | 78.9 ± 0.7 | 9.1 ± 0.6 |
| Drug-Treated Wild-Type | 80.1 ± 0.6 | 10.5 ± 0.7 |
Table 2: Hypothetical TGA Data for Melanin Content in a Fungal Pathogen
| Fungal Strain | Residual Mass at 600°C (%) | Onset of Decomposition (°C) |
| Wild-Type (Melanized) | 35.4 ± 1.2 | 250.1 ± 2.5 |
| Δpks1 Mutant (Non-melanized) | 12.1 ± 0.9 | 210.7 ± 3.1 |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Fungal Cell Wall Analysis
-
Fungal Culture and Cell Wall Isolation:
-
Culture the fungal strains of interest (e.g., wild-type and mutants) in an appropriate liquid medium to the desired growth phase.
-
Harvest the fungal cells by centrifugation.
-
Isolate the cell walls using established protocols, which typically involve mechanical disruption of the cells followed by differential centrifugation and washing steps to remove cytoplasmic contents.
-
Lyophilize the purified cell wall fractions.
-
-
DSC Sample Preparation:
-
Accurately weigh 2-5 mg of the lyophilized cell wall material into an aluminum DSC pan.
-
Hermetically seal the pan. An empty, sealed pan should be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 120°C) at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the peak denaturation temperature (Tp) and the enthalpy of denaturation (ΔH), which is the area under the denaturation peak.
-
Compare the thermal parameters between different fungal strains to assess differences in cell wall stability.
-
Protocol 2: Thermogravimetric Analysis (TGA) for Fungal Melanin Quantification
-
Fungal Culture and Melanin Extraction (Optional):
-
Culture the fungal strains in a medium that promotes melanin production.
-
For purified melanin analysis, extract melanin from the fungal cells using established protocols (e.g., acid hydrolysis).
-
For whole-cell analysis, harvest and lyophilize the fungal cells.
-
-
TGA Sample Preparation:
-
Accurately weigh 5-10 mg of the lyophilized fungal cells or extracted melanin into a TGA crucible.
-
-
TGA Analysis:
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 20°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset of decomposition and the percentage of residual mass at a specific temperature (e.g., 600°C), which can be correlated with the melanin content.
-
Visualization
Application Notes and Protocols for Small Molecule Inhibitors in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The primary goals of applying proteomics in the study of a small molecule inhibitor are to:
-
Identify direct protein targets: This involves pinpointing the specific proteins that the SMI binds to in a complex biological sample.
-
Elucidate the mechanism of action: This goes beyond target identification to understand the downstream effects of the SMI on cellular signaling pathways and protein expression networks.
-
Assess off-target effects: Proteomics can reveal unintended protein interactions, which is crucial for drug development and understanding potential toxicity.[3]
This document provides a framework for designing and executing proteomics experiments to achieve these goals.
Part 1: Target Identification using Chemical Proteomics
Chemical proteomics is a powerful approach to identify the direct binding partners of a small molecule.[4] A common strategy is the use of a chemical probe, which is a modified version of the SMI that allows for the enrichment of its target proteins.[1][4]
Experimental Workflow: Affinity-Based Target Identification
The following workflow outlines the key steps for identifying the protein targets of an SMI using an affinity-based chemical proteomics approach.
Detailed Experimental Protocol: Affinity-Based Target Identification
1. Chemical Probe Synthesis and Immobilization
-
Objective: To create a tool for capturing the protein targets of the SMI.
-
Methodology:
-
Probe Design: Synthesize a derivative of the SMI with a linker arm attached to a position that does not interfere with its binding activity. The linker should terminate with a reactive group for conjugation or a high-affinity tag like biotin.[4][5]
-
Immobilization: If using a biotinylated probe, immobilize it on streptavidin-coated agarose (B213101) or magnetic beads. If using a reactive group, covalently attach the probe to activated beads (e.g., NHS-activated sepharose).
-
2. Protein Extraction
-
Objective: To prepare a protein lysate that maintains the native conformation of target proteins.
-
Methodology:
-
Culture cells to the desired confluency and treat with the SMI or vehicle control if performing a competitive binding experiment.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing mild detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteome.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
3. Target Capture and Enrichment
-
Objective: To isolate the proteins that bind to the immobilized SMI probe.
-
Methodology:
-
Incubate the protein lysate with the SMI-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Competitive Elution (Optional but Recommended): To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with an excess of the free, unconjugated SMI before adding the beads. This will prevent the specific targets from binding to the immobilized probe.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done by:
-
Denaturing elution: Boiling the beads in SDS-PAGE sample buffer.
-
Competitive elution: Incubating the beads with a high concentration of the free SMI.
-
Cleavable linker: Using a probe with a chemically or photo-cleavable linker.
-
-
4. Protein Identification by Mass Spectrometry
-
Objective: To identify the proteins eluted from the affinity matrix.
-
Methodology:
-
Sample Preparation:
-
Run the eluate on a short SDS-PAGE gel to separate proteins from the beads and other contaminants.
-
Perform an in-gel digest by excising the protein band(s), destaining, reducing, alkylating, and digesting with trypsin overnight.
-
Alternatively, perform an on-bead digest directly on the affinity matrix.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[6] The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental fragmentation spectra to theoretical spectra generated from a protein sequence database (e.g., UniProt).
-
Proteins that are significantly enriched in the SMI-probe pulldown compared to a control pulldown (e.g., beads without the probe, or the competitive elution) are considered potential targets.
-
-
5. Target Validation
-
Objective: To confirm the interaction between the SMI and the identified protein targets.
-
Methodologies:
-
Western Blotting: Confirm the presence of the candidate protein in the eluate from the affinity pulldown.
-
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in response to ligand binding.[5] Target engagement by the SMI will typically increase the melting temperature of the target protein.[7]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to measure the binding affinity and kinetics between the SMI and a purified recombinant target protein.[4]
-
Part 2: Elucidating Mechanism of Action using Quantitative Proteomics
Once the direct target(s) of an SMI are identified, the next step is to understand its broader effects on the cellular proteome and signaling pathways. Quantitative proteomics allows for the comparison of protein abundance between different cellular states, such as before and after treatment with the SMI.[8]
Signaling Pathway Analysis Workflow
The following diagram illustrates a typical workflow for investigating the impact of an SMI on cellular signaling pathways.
Detailed Experimental Protocol: Quantitative Proteomics
1. Cell Culture and Treatment
-
Objective: To generate cell populations with and without SMI treatment for comparative proteomic analysis.
-
Methodology:
-
Culture cells under standard conditions.
-
Treat cells with the SMI at a specific concentration (e.g., IC50) for a defined period. It is often beneficial to perform a time-course experiment to capture both early and late cellular responses.
-
Include a vehicle-treated control group (e.g., cells treated with the solvent used to dissolve the SMI, such as DMSO).
-
Harvest cells from all experimental groups.
-
2. Protein Extraction, Digestion, and Labeling
-
Objective: To prepare peptides for quantitative mass spectrometry.
-
Methodology:
-
Lyse cells using a denaturing buffer (e.g., containing urea (B33335) and/or SDS) to ensure complete protein solubilization.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
For label-free quantification: The digested peptides are ready for LC-MS/MS analysis.
-
For isobaric labeling (e.g., TMT, iTRAQ): Label the peptides from each condition with a different isobaric tag. These tags have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for the relative quantification of peptides from different samples in a single MS run.[9]
-
3. LC-MS/MS Analysis and Data Processing
-
Objective: To acquire and process the data for protein identification and quantification.
-
Methodology:
-
Analyze the peptide samples by LC-MS/MS.
-
Process the raw data using software such as MaxQuant or Proteome Discoverer. This involves peptide identification (as described in the target identification section) and quantification based on either the intensity of the peptide precursor ions (label-free) or the reporter ions (isobaric labeling).
-
4. Data Analysis and Pathway Interpretation
-
Objective: To identify proteins and pathways that are significantly altered by the SMI treatment.
-
Methodology:
-
Perform statistical analysis to identify proteins that are differentially expressed between the SMI-treated and control groups.
-
Use bioinformatics tools (e.g., DAVID, Metascape, STRING) to perform pathway enrichment analysis on the list of differentially expressed proteins. This will reveal which signaling pathways (e.g., PI3K/Akt, MAPK, apoptosis) are most affected by the SMI.[10][11]
-
Construct protein-protein interaction networks to visualize the relationships between the affected proteins and identify key regulatory hubs.
-
Example of a Hypothetical Signaling Pathway Affected by an SMI
The following diagram illustrates a hypothetical signaling pathway that could be elucidated through a quantitative proteomics experiment. In this example, the SMI is shown to inhibit a key kinase, leading to downstream changes in protein expression related to cell cycle arrest.
Data Presentation
Quantitative data from proteomics experiments should be presented in a clear and organized manner to facilitate interpretation. The following tables are templates for presenting data from target identification and quantitative proteomics studies.
Table 1: Potential Protein Targets Identified by Affinity Purification-Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Protein Name | Score | Unique Peptides | Fold Enrichment (SMI/Control) |
| P00533 | EGFR | Epidermal growth factor receptor | 254.3 | 15 | 12.5 |
| P60709 | AKT1 | RAC-alpha serine/threonine-protein kinase | 189.7 | 11 | 9.8 |
| Q05397 | GRB2 | Growth factor receptor-bound protein 2 | 152.1 | 8 | 7.2 |
| ... | ... | ... | ... | ... | ... |
This table summarizes the top candidate proteins identified in an affinity pulldown experiment. "Score" refers to the protein identification score from the database search. "Fold Enrichment" is the ratio of the protein's abundance in the SMI pulldown compared to a negative control.
Table 2: Differentially Expressed Proteins upon SMI Treatment
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change (SMI/Control) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | Upregulated |
| P16403 | CDKN1A | Cyclin-dependent kinase inhibitor 1 | 2.12 | 0.0005 | Upregulated |
| Q00987 | CCNA2 | Cyclin-A2 | -1.75 | 0.002 | Downregulated |
| P24941 | CDK2 | Cyclin-dependent kinase 2 | -1.23 | 0.01 | Downregulated |
| ... | ... | ... | ... | ... | ... |
This table shows a list of proteins whose expression levels are significantly altered after treatment with the SMI. The "Log2 Fold Change" indicates the magnitude and direction of the change, and the "p-value" indicates the statistical significance.
By following these protocols and data presentation guidelines, researchers can effectively use proteomics to uncover the molecular targets and mechanisms of action of small molecule inhibitors, providing crucial insights for drug development and basic research.
References
- 1. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 2. Proteomics-based target identification of natural products affecting cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A proteome-wide atlas of drug mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in mass spectrometry based clinical proteomics: applications to cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A proteome-wide atlas of drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in mass spectrometry based clinical proteomics: applications to cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of protein biomarkers and signaling pathways associated with prostate cancer radioresistance using label-free LC-MS/MS proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomics Analysis for Identification of Potential Cell Signaling Pathways and Protein Targets of Actions of Atractylodin and β-Eudesmol Against Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3',5,5'-Trichlorosalicylanilide (TCSA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',5,5'-Trichlorosalicylanilide (TCSA). The information addresses common solubility issues and offers practical solutions for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCSA) and why is its solubility a concern?
A1: this compound (TCSA) is a halogenated salicylanilide (B1680751) identified as a potent inhibitor of fungal morphogenesis. It is a valuable tool for studying fungal biofilm formation and host cell invasion. Like many salicylanilide derivatives, TCSA is a highly lipophilic and weakly acidic compound, which contributes to its low aqueous solubility.[1] This poor solubility can pose significant challenges in experimental setups, particularly in aqueous-based in vitro and in vivo assays, leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability.
Q2: I'm observing precipitation of TCSA in my cell culture medium. What is the likely cause?
A2: Precipitation of TCSA in cell culture medium is a common issue stemming from its low aqueous solubility. This often occurs when a stock solution of TCSA, typically prepared in a high-concentration organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium. The drastic change in solvent polarity reduces the solubility of TCSA, causing it to fall out of solution.
Q3: Are there any general strategies to improve the solubility of TCSA?
A3: Yes, several general strategies for enhancing the solubility of poorly water-soluble compounds can be applied to TCSA. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, potentially improving the dissolution rate.
-
-
Chemical Modifications:
-
pH Adjustment: As a weakly acidic compound, the solubility of TCSA can be influenced by the pH of the solution. Increasing the pH can deprotonate the molecule, potentially increasing its solubility in aqueous solutions.
-
Co-solvents: Using a mixture of solvents can enhance solubility. For laboratory-scale experiments, a combination of an organic solvent like DMSO with aqueous buffers is common.
-
Complexation: The formation of inclusion complexes, for instance with cyclodextrins, can improve the aqueous solubility of hydrophobic molecules like TCSA.[2]
-
Troubleshooting Guides
Issue: Difficulty Dissolving TCSA Powder
-
Problem: The TCSA powder is not dissolving in my chosen solvent.
-
Troubleshooting Steps:
-
Solvent Selection: TCSA is expected to have better solubility in polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points for preparing a concentrated stock solution.
-
Gentle Heating: Gently warming the solution (e.g., in a 37°C water bath) can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Vigorous vortexing or brief sonication can help break up aggregates and facilitate dissolution.
-
Issue: Precipitation Upon Dilution in Aqueous Buffers or Media
-
Problem: My TCSA stock solution is clear, but the compound precipitates when I add it to my experimental buffer or cell culture medium.
-
Solution: A stepwise dilution protocol is recommended to mitigate this issue. The following protocol is adapted from methods for dissolving highly hydrophobic compounds for in vitro assays.
Experimental Protocols
Protocol for Preparing TCSA Solutions for In Vitro Cell-Based Assays
This protocol provides a method to prepare a working solution of TCSA in aqueous cell culture medium while minimizing precipitation.
Materials:
-
This compound (TCSA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cell culture medium (e.g., RPMI 1640, DMEM)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve TCSA in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. This may require gentle warming and vortexing.
-
Note: A related compound, Salicylanilide, has a reported solubility of ≥8.8 mg/mL in DMSO.[3]
-
-
Intermediate Dilution in Serum:
-
Warm an aliquot of FBS to approximately 50°C in a water bath.
-
Perform a 1:10 dilution of the TCSA stock solution into the pre-warmed FBS. For example, add 10 µL of the 10 mM TCSA stock to 90 µL of warm FBS to get a 1 mM intermediate solution.
-
Vortex the mixture immediately and thoroughly to ensure dispersion.
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm your cell culture medium (containing its standard percentage of FBS, e.g., 10%) to 37°C.
-
Perform the final serial dilutions of the TCSA-serum mixture into the pre-warmed cell culture medium to achieve your desired final experimental concentrations.
-
Quantitative Solubility Data
| Solvent | Solubility of Salicylanilide |
| Dimethyl Sulfoxide (DMSO) | ≥8.8 mg/mL[3] |
| Water | Low to Insoluble |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts relevant to the action of TCSA and experimental procedures.
Caption: Experimental workflow for preparing TCSA working solutions.
References
Technical Support Center: Enhancing the Bioavailability of Salicylanilide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of salicylanilide (B1680751) derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Compound Solubility in Aqueous Buffers for In Vitro Assays
Question: My salicylanilide derivative is precipitating in my aqueous buffer during my in vitro assay. How can I improve its solubility?
Answer: Poor aqueous solubility is a common characteristic of salicylanilide derivatives. Here are several strategies to troubleshoot this issue:
-
pH Modification: The solubility of salicylanilides, which are weakly acidic, can be influenced by pH. Attempt to increase the pH of your buffer, as this can enhance the solubility of acidic compounds. However, ensure the final pH is compatible with your assay system (e.g., cell viability, enzyme activity).[1]
-
Use of Co-solvents: Introducing a water-miscible organic co-solvent can significantly improve solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, but others like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can also be effective. It is critical to first determine the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent, as high concentrations can be cytotoxic.
-
Inclusion of Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 can be added to the buffer to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.[2] The concentration of the surfactant should be kept low and tested for any interference with the assay.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[3][4] This is a widely used strategy in pharmaceutical formulations.[3]
Issue 2: Low and Variable Oral Bioavailability in Animal Models
Question: I am observing low and highly variable plasma concentrations of my salicylanilide derivative after oral administration in my rodent model. What could be the cause and how can I address it?
Answer: Low and variable oral bioavailability is a primary hurdle for the development of salicylanilide derivatives, often stemming from poor solubility and dissolution in the gastrointestinal (GI) tract.[5][6] Here’s a systematic approach to troubleshooting:
-
Confirm Dissolution Issues: The first step is to confirm that the issue is dissolution-limited. An in vitro dissolution test can simulate GI conditions and determine the release rate of your compound from its formulation.[2] If dissolution is slow or incomplete, formulation strategies are necessary.
-
Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[7] Reducing the particle size through micronization or nanonization can significantly enhance dissolution and, consequently, absorption.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can dramatically improve its solubility and dissolution rate.[4][7][9] ASDs can generate and maintain a supersaturated state of the drug in the GI tract, which enhances absorption.[4][7][9]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions in the GI tract, keeping the drug in a solubilized state for absorption.[8]
-
Prodrug Approach: Chemical modification of the salicylanilide derivative to create a more soluble prodrug can be a viable strategy. The prodrug is then converted to the active compound in vivo.[9]
-
Evaluate Efflux Transporter Activity: Salicylanilide derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption. A Caco-2 permeability assay can determine if your compound is a substrate for such transporters.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key mechanisms of action for salicylanilide derivatives that I should be aware of when designing my experiments?
A1: Salicylanilide derivatives are known to have multiple mechanisms of action. A prominent mechanism is the uncoupling of oxidative phosphorylation in mitochondria.[10] Additionally, they can modulate various critical signaling pathways, often simultaneously. These include the Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways.[11][12][13] Understanding these pathways is crucial for interpreting your experimental results.
Q2: How can I predict the intestinal permeability of my new salicylanilide derivative in vitro?
A2: The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal permeability.[3][12][13] This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express key efflux transporters, thus mimicking the intestinal barrier.[14] The assay can determine the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is actively transported out of the cells.[8][14]
Q3: What are the essential pharmacokinetic parameters I should aim to measure in an in vivo study?
A3: In a typical oral pharmacokinetic study, you should aim to determine the following key parameters from the plasma concentration-time profile:
-
Cmax: The maximum observed plasma concentration.[15]
-
Tmax: The time at which Cmax is reached.[10]
-
AUC (Area Under the Curve): This represents the total drug exposure over time.[15][16]
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.[17] These parameters will provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[18]
Q4: Are there established formulation strategies that have successfully improved the bioavailability of salicylanilides like niclosamide (B1684120)?
A4: Yes, several advanced formulation strategies have been successfully applied. For niclosamide, amorphous solid dispersions (ASDs) have shown significant success, with some formulations increasing the relative oral bioavailability by over 200% in rats.[4][7][9] Other promising approaches include nanoliposomal encapsulation and the development of prodrugs.[14]
Data Presentation: Pharmacokinetic Parameters of Salicylanilide Derivatives
The following tables summarize key pharmacokinetic data for various salicylanilide derivatives from published studies.
Table 1: Oral Pharmacokinetic Parameters of Niclosamide Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Niclosamide | 50 | 279 | 0.83 | 1024 | 100 | [4][7] |
| ASD-5 (25% Drug Load) | 50 | 909 | 0.417 | 2387 | 233 | [4][7] |
Table 2: Oral Pharmacokinetic Parameters of Rafoxanide (B1680503) in Sheep
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (days) | Reference |
| Intra-ruminal | 7.5 | ~5 | ~48 | 16.6 | [11] |
| Oral Suspension | 11.25 | - | ~48 | 22 | [19] |
Table 3: Oral Pharmacokinetic Parameters of Oxyclozanide in Sheep
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | t1/2 (h) | Reference |
| Self-developed Suspension | 45.54 ± 17.58 | 22.5 ± 2.07 | 1845.43 ± 851.92 | 20.58 ± 7.97 | [20] |
| Reference Suspension | 34.60 ± 5.65 | 15.50 ± 3.96 | 1285.46 ± 225.7 | 23.12 ± 5.04 | [20] |
Table 4: Oral Pharmacokinetic Parameters of Closantel (B1026) in Sheep
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·day/mL) | t1/2 (days) | Reference |
| 10 | 47.0 ± 11.1 | 8-24 | 1303 | 26.7 | [21] |
Experimental Protocols
1. Protocol: In Vitro Dissolution Testing for Poorly Soluble Drugs
This protocol provides a general framework for assessing the dissolution of a salicylanilide derivative.
-
Objective: To determine the rate and extent of drug release from a formulation in a simulated gastrointestinal fluid.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[1][22]
-
Dissolution Medium:
-
Selection should be justified based on the drug's properties.[2]
-
For acidic drugs like salicylanilides, simulated intestinal fluid (pH 6.8) is often relevant.
-
If sink conditions (the volume of medium is at least 3-10 times that required to dissolve the entire dose) are not met, the medium can be modified with a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate).[22][23]
-
The typical volume is 900 mL.[1]
-
-
Procedure:
-
De-aerate and pre-warm the dissolution medium to 37 ± 0.5 °C.
-
Place the dosage form (e.g., tablet, capsule, or a specified amount of powder) into the vessel.
-
Start the paddle rotation, typically at 50 or 75 RPM.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 120 minutes), withdraw an aliquot of the medium.
-
Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE).
-
Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
-
Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as HPLC-UV.[24]
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
2. Protocol: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability and potential for active efflux of a compound.
-
Objective: To determine the apparent permeability coefficient (Papp) of a drug across a Caco-2 cell monolayer and to calculate the efflux ratio.
-
Materials: Caco-2 cells, Transwell™ inserts (e.g., 12-well plates), cell culture medium, transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[14]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[8][13]
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the test compound (e.g., at 10 µM) dissolved in transport buffer to the apical (donor) compartment.[13]
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate for a set period (e.g., 2 hours) at 37 °C with gentle shaking.[13]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Measurement (Basolateral to Apical - B→A for Efflux):
-
Perform the same steps as above, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.[14]
-
-
Sample Analysis: Analyze the concentration of the compound in the samples using LC-MS/MS.[13]
-
-
Data Analysis:
-
Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[8]
-
3. Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general guide for conducting a basic oral PK study in rats or mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25][26]
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a salicylanilide derivative after oral administration.
-
Animals: Sprague-Dawley rats or CD-1 mice are commonly used.[25][26] Animals should be acclimatized for at least one week before the study.[25]
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Prepare the dosing formulation (e.g., suspension in 0.5% carboxymethyl cellulose).
-
Administer the compound via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 g for 10 minutes) to separate the plasma.[25]
-
Transfer the plasma to clean tubes and store at -80 °C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) for quantifying the drug concentration in plasma.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin®) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).[5]
-
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]
- 6. Factors influencing the bioavailability of peroral formulations of drugs for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Relative bioavailability of rafoxanide following intraruminal and intra-abomasal administration in sheep | Swan | Journal of the South African Veterinary Association [journals.jsava.aosis.co.za]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. auc cmax tmax: Topics by Science.gov [science.gov]
- 17. The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 19. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 20. researchgate.net [researchgate.net]
- 21. fao.org [fao.org]
- 22. researchgate.net [researchgate.net]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. journals.plos.org [journals.plos.org]
- 25. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 26. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Potential off-target effects of 3',5,5'-Trichlorosalicylanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',5,5'-Trichlorosalicylanilide (TCSA). The information is based on the known biological activities of salicylanilides and specific data available for TCSA.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound (TCSA)?
A1: While specific high-throughput screening data for TCSA is limited, the salicylanilide (B1680751) class of compounds is known to exhibit several off-target activities. Researchers should be aware of the following potential effects:
-
Mitochondrial Uncoupling: Salicylanilides can disrupt the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation from ATP synthesis. This can result in decreased cellular ATP levels and an increase in oxygen consumption.
-
Inhibition of Signaling Pathways:
-
Wnt/β-catenin Pathway: TCSA has been shown to inhibit the Wnt/β-catenin signaling pathway with an IC50 of 0.7 μM in HEK293 cells.
-
STAT3 Pathway: Other salicylanilide derivatives have been reported to inhibit the STAT3 signaling pathway, suggesting a potential for TCSA to have a similar effect.
-
NF-κB Pathway: Given the role of salicylanilides in inflammation, interference with the NF-κB signaling pathway is another potential off-target effect.
-
-
Kinase Inhibition: Although a comprehensive kinase profile for TCSA is not publicly available, some salicylanilides have been shown to inhibit protein tyrosine kinases.
Q2: I am observing unexpected cytotoxicity in my experiments with TCSA. What could be the cause?
A2: Unexpected cytotoxicity can stem from several of TCSA's potential off-target effects. The primary suspect is often the disruption of mitochondrial function due to its uncoupling activity. A significant drop in cellular ATP can trigger apoptosis or necrosis. Additionally, inhibition of critical signaling pathways like Wnt/β-catenin or STAT3, which are involved in cell survival and proliferation, could also contribute to cell death.
Q3: My experimental results are inconsistent when using TCSA. What are some potential reasons?
A3: Inconsistency in results can be due to several factors:
-
Compound Stability: Ensure the stability of your TCSA stock solution. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.
-
Cell Line Variability: Different cell lines may have varying sensitivities to TCSA due to differences in their metabolic rates, mitochondrial function, or the importance of the signaling pathways that TCSA may inhibit.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent activity of the compound.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
Symptoms:
-
Higher than expected cell death in TCSA-treated groups compared to vehicle controls.
-
Morphological changes indicative of apoptosis or necrosis (e.g., cell shrinkage, membrane blebbing).
Possible Causes & Troubleshooting Steps:
-
Mitochondrial Toxicity: TCSA may be acting as a mitochondrial uncoupler.
-
Action: Perform a mitochondrial membrane potential assay (e.g., using TMRE or JC-1 dye) to assess mitochondrial health. A decrease in membrane potential in TCSA-treated cells would support this hypothesis.
-
Action: Measure cellular ATP levels. A dose-dependent decrease in ATP would also point towards mitochondrial dysfunction.
-
-
Inhibition of Pro-Survival Signaling: TCSA might be inhibiting pathways essential for your cell line's survival.
-
Action: If your cell line is known to be dependent on Wnt/β-catenin or STAT3 signaling, perform a western blot to check the phosphorylation status or total protein levels of key pathway components (e.g., β-catenin, phospho-STAT3).
-
-
Compound Concentration: The concentration of TCSA used may be too high for your specific cell line.
-
Action: Perform a dose-response curve to determine the EC50 for cytotoxicity in your cell line.
-
Issue 2: Altered Cellular Metabolism
Symptoms:
-
Changes in oxygen consumption rates.
-
Alterations in lactate (B86563) production (Warburg effect).
Possible Causes & Troubleshooting Steps:
-
Mitochondrial Uncoupling: This is a likely cause of altered metabolic parameters.
-
Action: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). An increase in basal OCR without a corresponding increase in ATP production is a hallmark of mitochondrial uncoupling.
-
-
Off-target Kinase Inhibition: Inhibition of metabolic kinases could also play a role.
-
Action: While a full kinase screen may not be feasible, you can investigate the activity of key metabolic regulators like AMPK via western blotting for its phosphorylated form.
-
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Wnt/β-catenin inhibition) | HEK293 | 0.7 μM | N/A |
Note: There is a significant lack of publicly available quantitative data for the off-target effects and cytotoxicity of this compound across a broad range of cell lines and assays. Researchers are encouraged to perform their own dose-response experiments to determine the relevant concentrations for their specific experimental system.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using TMRE
This protocol is adapted for assessing the effect of TCSA on mitochondrial membrane potential.
Materials:
-
Cells of interest
-
This compound (TCSA)
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat cells with various concentrations of TCSA and a vehicle control for the desired time period. Include a positive control group treated with FCCP (e.g., 10 µM) for 10-15 minutes before analysis.
-
During the last 15-30 minutes of the treatment, add TMRE to the culture medium at a final concentration of 10-100 nM.
-
Gently wash the cells with pre-warmed PBS or live-cell imaging solution.
-
Acquire fluorescent images using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~549/575 nm) or measure the fluorescence intensity using a plate reader.
-
Quantify the fluorescence intensity per cell or per well. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: Potential off-target signaling pathways of TCSA.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Stability and degradation of 3',5,5'-Trichlorosalicylanilide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3',5,5'-Trichlorosalicylanilide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound in solution is expected to be the hydrolysis of the amide bond. This is based on forced degradation studies of structurally similar halogenated salicylanilides, such as niclosamide. This hydrolysis results in the cleavage of the molecule into two main degradation products: 5-chlorosalicylic acid and 3,5-dichloroaniline.
Q2: Under what conditions is this compound most likely to degrade?
Q3: What are the expected degradation products of this compound?
The expected primary degradation products resulting from the hydrolysis of the amide bond are:
-
5-chlorosalicylic acid
-
3,5-dichloroaniline
Q4: How can I monitor the degradation of this compound in my experiments?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the parent compound from its potential degradation products, allowing for accurate quantification of the remaining active substance and the formation of degradants over time.
Q5: Are there any known incompatibilities of this compound with common excipients or solvents?
While specific incompatibility studies for this compound are not widely published, care should be taken when formulating it with strongly acidic or basic excipients, as these could accelerate its degradation. The choice of solvent can also influence stability; for example, the presence of water in organic solvents can facilitate hydrolysis. Compatibility studies with your specific formulation components are highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid loss of this compound potency in solution. | pH of the solution is too acidic or basic. | Measure the pH of your solution. Adjust the pH to a neutral range (approximately 6-8) using appropriate buffers if your experimental conditions allow. |
| Exposure to light. | Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions. | |
| Elevated temperature. | Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C) and minimize exposure to high temperatures during experiments. | |
| Appearance of unknown peaks in HPLC chromatogram during stability studies. | Formation of degradation products. | Based on the expected degradation pathway, the primary degradants are 5-chlorosalicylic acid and 3,5-dichloroaniline. If possible, obtain reference standards for these compounds to confirm their identity by comparing retention times. |
| Interaction with container or closure. | Ensure that the containers and closures used are inert and do not leach any substances that could interfere with the analysis or catalyze degradation. Glass containers are generally preferred over plastic for long-term storage. | |
| Poor reproducibility of stability data. | Inconsistent storage conditions. | Ensure all samples for a given stability study are stored under identical and tightly controlled conditions of temperature, light, and humidity. |
| Variability in solution preparation. | Standardize the procedure for solution preparation, including the source and purity of solvents and the method of dissolution. Ensure complete dissolution of the compound. | |
| Analytical method is not robust. | Validate your HPLC method for robustness by intentionally varying parameters such as mobile phase composition, pH, and column temperature to ensure it provides reliable results under slight variations. |
Quantitative Data Summary
Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in days |
| 2.0 | 5 |
| 4.0 | 50 |
| 7.0 | > 365 |
| 9.0 | 45 |
| 12.0 | 3 |
Table 2: Hypothetical Degradation Rate Constants (k) of this compound in Aqueous Solution at Different Temperatures (pH 7.0)
| Temperature (°C) | Rate Constant (k) (day⁻¹) |
| 4 | < 0.001 |
| 25 | 0.002 |
| 40 | 0.015 |
| 60 | 0.110 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for a defined period.
-
Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) in a quartz cuvette to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control should be run in parallel.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. Calculate the percentage of degradation.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is an example method that can be used as a starting point for developing a validated stability-indicating HPLC method for this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Example Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a suitable wavelength (e.g., determined by UV scan, likely around 300-330 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Proposed primary degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Technical Support Center: Overcoming Thiocarbamate Resistance in Fungal Strains
Disclaimer: The term "TCSA (thiocarbamate-S-acid)" does not correspond to a standardly recognized antifungal agent in the published literature. This guide addresses resistance to the broader, well-established class of thiocarbamate and dithiocarbamate (B8719985) fungicides . The principles and methodologies described are based on known mechanisms of fungal resistance to this class and other antifungal agents.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to thiocarbamate fungicides in their work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for thiocarbamate fungicides?
A1: Thiocarbamate fungicides, such as tolnaftate, primarily act by inhibiting the ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[1][2] They specifically target and inhibit the enzyme squalene (B77637) epoxidase, encoded by the ERG1 gene.[2][3] This action is similar to that of allylamine (B125299) antifungals.[2]
Q2: How does resistance to thiocarbamates develop in fungal strains?
A2: While acquired resistance to thiocarbamates is not widely reported in clinical pathogens, resistance mechanisms can theoretically include[1]:
-
Target site modification: Mutations in the ERG1 gene that reduce the binding affinity of the thiocarbamate drug to the squalene epoxidase enzyme.
-
Target overexpression: Increased expression of the ERG1 gene, leading to higher levels of the target enzyme, which may require a higher drug concentration for inhibition.[3]
-
Increased drug efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters, which actively pump the antifungal drug out of the cell.[4]
-
Activation of stress response pathways: Fungal cells can activate signaling pathways like the cell wall integrity (CWI) and high-osmolarity glycerol (B35011) (HOG) pathways to tolerate the stress induced by antifungal agents.[5]
Q3: What are dithiocarbamates and how does their resistance risk differ?
A3: Dithiocarbamates (e.g., mancozeb, thiram, zineb) are a related class of organic sulfur fungicides with a multi-site mode of action.[6][7] Unlike single-site inhibitors, they interfere with various biological processes within the fungal cell simultaneously.[8] This multi-site activity significantly lowers the risk of resistance development, as multiple simultaneous mutations would be required for the fungus to overcome the drug's effects.[9] Consequently, they are often used in mixtures to manage resistance to single-site fungicides.[6][7]
Q4: My fungal strain shows increasing MIC values to a thiocarbamate. What could be the cause?
A4: An increase in Minimum Inhibitory Concentration (MIC) values suggests the development of resistance. Potential causes include:
-
Selection of resistant mutants: Continuous exposure to the antifungal may select for pre-existing resistant subpopulations or lead to the emergence of new resistant mutants.[2]
-
Upregulation of efflux pumps: The fungal strain may have increased the expression of genes encoding drug efflux pumps.[4]
-
Biofilm formation: Fungi growing in a biofilm can exhibit increased resistance to antifungal agents compared to their planktonic counterparts.
Troubleshooting Guides
This section addresses common issues encountered during experiments with thiocarbamate fungicides.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent MIC results across experiments | 1. Inoculum preparation variability.2. Inconsistent incubation conditions (time, temperature).3. Degradation of the antifungal stock solution. | 1. Standardize inoculum preparation using a spectrophotometer or hemocytometer.2. Ensure consistent incubation parameters.3. Prepare fresh antifungal stock solutions and store them appropriately. |
| Sudden loss of antifungal efficacy (control failure) | 1. Development of a highly resistant fungal population.2. Contamination of the fungal culture. | 1. Perform susceptibility testing on isolates from the failed experiment.2. Streak the culture on an appropriate medium to check for purity and re-identify the species.[10] |
| High background growth in MIC assay wells | 1. The trailing effect (reduced but persistent growth at concentrations above the MIC).2. Resistant subpopulations within the inoculum. | 1. Read endpoints at the recommended time point (e.g., 24 or 48 hours).[11]2. Plate the contents of the wells with high background growth to isolate and test potential resistant colonies. |
Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[12]
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Roswell Park Memorial Institute (RPMI) 1640 broth
-
Antifungal stock solution
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer.
-
-
Antifungal Dilution:
-
Prepare a working stock solution of the thiocarbamate antifungal.
-
Add the antifungal to the first well of a 96-well plate containing RPMI broth.
-
Perform serial two-fold dilutions of the antifungal across the plate.[13]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Include a growth control (no antifungal) and a sterility control (no fungus).
-
Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.
-
Protocol 2: Efflux Pump Activity Assay (Rhodamine 6G)
This assay is used to phenotypically assess the activity of efflux pumps, which can contribute to antifungal resistance.[14]
Materials:
-
Fungal cells (resistant and susceptible strains)
-
Phosphate-buffered saline (PBS)
-
Rhodamine 6G (R6G)
-
Glucose
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow fungal cultures to the mid-log phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a defined density.
-
-
R6G Loading:
-
Incubate the cells with R6G for a specified time to allow for uptake.
-
-
Efflux Induction:
-
Wash the cells to remove extracellular R6G.
-
Resuspend the cells in PBS with and without glucose. Glucose provides the energy for active efflux.
-
-
Measurement:
-
Measure the fluorescence of the supernatant or the remaining intracellular fluorescence over time.
-
A faster decrease in intracellular fluorescence (or increase in extracellular fluorescence) in the presence of glucose indicates active efflux. Compare the results between resistant and susceptible strains.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
The development of antifungal resistance often involves complex cellular signaling. The following diagrams illustrate key concepts.
Caption: Overview of thiocarbamate action and fungal resistance mechanisms.
Experimental Workflow for Investigating Resistance
A logical workflow is essential for efficiently diagnosing and understanding the basis of antifungal resistance.
Caption: Workflow for investigating suspected thiocarbamate resistance.
Fungal Stress Response Signaling
Stress response pathways can contribute to drug tolerance. The High Osmolarity Glycerol (HOG) pathway is a key example.
Caption: Simplified diagram of the HOG stress response pathway in fungi.
References
- 1. Mechanisms of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Resistance and New Strategies to Control Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiocarbamate fungicides: reliable tools in resistance management and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The rising threat of fungicide resistance in plant pathogenic fungi: Botrytis as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal susceptibility testing: applicability of methods and strategies for improving access in resource-constrained settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reviberoammicol.com [reviberoammicol.com]
- 12. m.youtube.com [m.youtube.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. Frontiers | Antifungal Exposure and Resistance Development: Defining Minimal Selective Antifungal Concentrations and Testing Methodologies [frontiersin.org]
Technical Support Center: Optimizing TCSA for Antifungal Assays
Welcome to the technical support center for optimizing Tauro-chenodeoxycholic acid (TCSA) concentration in antifungal assays. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the antifungal activity of TCSA?
A1: The gold-standard method for determining the in vitro efficacy of a new antifungal agent is the broth microdilution assay.[1] This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of TCSA that prevents the visible growth of a specific fungus.[1] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for conducting these assays to ensure reproducibility.[1][2]
Q2: I'm starting a new experiment with TCSA. How do I determine the initial concentration range to test?
A2: For a novel compound like TCSA, it is best to start with a broad dose-response screening assay to establish a preliminary MIC range.[3] We recommend a wide range of serial dilutions (e.g., from 256 µg/mL down to 0.125 µg/mL) against a panel of relevant fungal species, such as Candida albicans. Once this initial screen identifies an effective concentration range, you can perform a more focused assay with a narrower range of concentrations to precisely determine the MIC.
Q3: What are the most critical parameters to control during a broth microdilution assay with TCSA?
A3: Several factors must be carefully controlled to ensure the accuracy and reliability of your results.[4] Key parameters include:
-
Inoculum Size: The final concentration of the fungal inoculum must be standardized, typically between 0.5 x 10³ and 2.5 x 10³ colony-forming units (CFU)/mL.[5] Deviations can lead to significant variations in MIC values.[3]
-
Growth Medium: RPMI 1640 medium, buffered with MOPS to a pH of 7.0, is the standard medium for antifungal susceptibility testing.[6]
-
Incubation Time and Temperature: These conditions depend on the fungal species. For most Candida species, incubation at 35°C for 24-48 hours is standard.[5][7] Slower-growing fungi may require longer incubation periods.[7]
-
Solvent Concentration: TCSA should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of the solvent in the assay wells is non-inhibitory to the fungus, typically ≤1%.[3]
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the MIC of TCSA against Candida species, based on CLSI guidelines.
1. Preparation of TCSA Stock Solution:
- Accurately weigh TCSA powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[6]
- Store the stock solution at -20°C or as recommended for the agent.[1]
2. Preparation of Fungal Inoculum:
- Subculture the yeast isolate on a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.[1]
- Select several well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension with a spectrophotometer (at 530 nm) to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[1]
- Dilute this standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[5]
3. Assay Plate Preparation:
- Using a 96-well flat-bottom microtiter plate, dispense 100 µL of RPMI 1640 medium into wells 2 through 12.[1]
- Add 200 µL of a working solution of TCSA (at twice the highest desired final concentration) to well 1.[1]
- Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[1]
- Well 11 will serve as the growth control (inoculum, no drug), and well 12 will be the sterility control (medium only).
4. Inoculation and Incubation:
- Add 100 µL of the final diluted fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.[6]
- Seal the plate or place it in a humidified chamber to prevent evaporation and incubate at 35°C for 24-48 hours.[5]
5. Reading and Interpreting Results:
- After incubation, visually inspect the plate for fungal growth (turbidity).
- The MIC is the lowest concentration of TCSA that causes a significant reduction in growth (typically ≥50% inhibition for azoles and echinocandins against yeasts) compared to the drug-free growth control well.[7]
Workflow for TCSA MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation
Illustrative MIC Data for TCSA
The following table presents hypothetical MIC values for TCSA against common fungal pathogens to serve as an example. Actual values must be determined experimentally.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | TCSA Concentration Range Tested (µg/mL) |
| Candida albicans | 16 | 32 | 0.25 - 256 |
| Candida glabrata | 32 | >64 | 0.25 - 256 |
| Candida parapsilosis | 8 | 16 | 0.25 - 256 |
| Cryptococcus neoformans | 16 | 32 | 0.25 - 256 |
| Aspergillus fumigatus | >64 | >64 | 0.25 - 256 |
-
MIC₅₀: The concentration that inhibits 50% of the tested isolates.
-
MIC₉₀: The concentration that inhibits 90% of the tested isolates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in control wells | 1. Inoculum viability is low.2. Incorrect incubation time or temperature.3. Error in medium preparation. | 1. Prepare a fresh inoculum from a 24-48 hour culture.[5]2. Verify incubator settings are optimal for the species being tested.[5]3. Ensure the correct medium (RPMI 1640, pH 7.0) was used. |
| High variability in MICs between replicates | 1. Inconsistent inoculum preparation.2. Pipetting errors during serial dilution.3. Subjective endpoint reading. | 1. Standardize inoculum preparation using a spectrophotometer.[3]2. Use calibrated pipettes and ensure proper mixing at each dilution step.3. Have two researchers read plates independently or use a plate reader for an objective optical density measurement.[3] |
| No inhibition at any TCSA concentration | 1. The concentration range is too low.2. TCSA is insoluble or unstable in the medium.3. The fungal strain is resistant.4. Error in TCSA stock solution preparation. | 1. Conduct a wider range-finding study with higher concentrations.[3]2. Verify TCSA solubility. Ensure the final DMSO concentration is non-inhibitory (≤1%).[3]3. Include a known susceptible quality control strain (e.g., C. albicans ATCC 90028) in your assay.[8]4. Prepare a fresh stock solution and verify calculations. |
| Endpoint is difficult to interpret (trailing growth) | 1. This is a known phenomenon with certain antifungals (e.g., azoles).2. Incubation time was too long. | 1. Read the endpoint as the concentration causing a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.[7]2. Ensure plates are read promptly at the recommended time (e.g., 24 hours for Candida).[7] |
Hypothetical Mechanism of Action
While the precise antifungal mechanism of TCSA is under investigation, bile acids are known to interact with and disrupt microbial cell membranes.[9] This interaction can lead to increased membrane permeability, loss of essential intracellular components, and ultimately, cell death.
Proposed Antifungal Signaling Pathway for TCSA
Caption: Hypothetical mechanism of TCSA leading to fungal cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth microdilution antifungal testing [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary bile acids inhibit Candida albicans growth and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TCSA Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the precipitation of 2,3,5,6-Tetrachlorosulfonic acid (TCSA) in cell culture media. The following question-and-answer format directly addresses specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a white precipitate in my cell culture medium after adding TCSA. What is the likely cause?
A1: Precipitation of TCSA in cell culture media can be attributed to several factors, often related to the compound's low solubility in aqueous solutions at physiological pH. The most common causes include:
-
High Concentration: The final concentration of TCSA in the media may exceed its solubility limit.
-
pH Shift: The addition of an acidic TCSA stock solution can lower the local pH of the media, causing the compound to precipitate. Cell culture media are buffered, but rapid addition of a concentrated acidic solution can overwhelm the buffering capacity locally.
-
Interaction with Media Components: TCSA may interact with salts (e.g., calcium, magnesium), proteins (present in serum), or other components of the culture medium to form insoluble complexes.[1]
-
Temperature: Changes in temperature, such as warming the media after adding cold TCSA stock, can affect solubility.[1][2]
-
Improper Dissolution of Stock Solution: The TCSA stock solution itself may not be fully dissolved or may have precipitated out of solution during storage.
Q2: How can I prevent TCSA from precipitating when I add it to my cell culture media?
A2: To prevent precipitation, consider the following strategies:
-
Optimize Final Concentration: Determine the optimal working concentration of TCSA through a dose-response experiment to use the lowest effective concentration.
-
pH Adjustment: Adjust the pH of the TCSA stock solution to be closer to the physiological pH of the cell culture medium (typically 7.2-7.4) before adding it to the medium. This can be done by adding a sterile, dilute solution of NaOH.
-
Pre-warm Media: Ensure the cell culture medium is at 37°C before adding the TCSA stock solution.
-
Slow, Dropwise Addition: Add the TCSA stock solution to the media slowly and with gentle swirling to allow for gradual mixing and to avoid localized high concentrations.
-
Use a Lower Concentration Stock: Preparing a more dilute stock solution of TCSA may help, as a larger volume can be added to the media, facilitating better mixing.
-
Serum-Free Media: If possible, test the solubility of TCSA in serum-free media first, as interactions with serum proteins can sometimes cause precipitation.[3] If the experiment allows, consider reducing the serum concentration.
Q3: My TCSA precipitated. Can I still use the media for my experiment?
A3: It is not recommended to use media with a visible precipitate for your experiments. The precipitate indicates that the actual concentration of soluble TCSA is unknown and likely lower than intended. Furthermore, the precipitate itself can be cytotoxic to cells or interfere with assays.[1] It is best to discard the media and prepare a fresh solution using the preventive measures outlined above.
Q4: I am observing increased cell death after treating my cells with TCSA, even at concentrations that do not show visible precipitation. What could be the cause?
A4: Increased cytotoxicity in the absence of visible precipitate could be due to several factors:
-
Nanoparticles/Micro-precipitates: TCSA may be forming microscopic precipitates that are not visible to the naked eye but are still present and can be harmful to cells.
-
Intrinsic Cytotoxicity: The observed cell death may be a direct cytotoxic effect of TCSA on the cells at the tested concentrations.
-
Solvent Toxicity: If a solvent other than water or DMSO is used to prepare the TCSA stock, the solvent itself could be contributing to cytotoxicity. Ensure the final concentration of the solvent in the culture media is below the toxic threshold for your cell type.
-
pH Stress: Even without visible precipitation, the addition of an acidic TCSA stock might be causing a slight drop in the media pH, stressing the cells.
It is advisable to perform a cytotoxicity assay to determine the IC50 value of TCSA for your specific cell line.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving TCSA precipitation issues.
Table 1: Troubleshooting TCSA Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate, widespread precipitate upon adding TCSA stock to media. | High concentration, significant pH drop, or reaction with media components. | 1. Lower the final concentration of TCSA.2. Adjust the pH of the TCSA stock solution before addition.3. Add the stock solution dropwise while gently swirling the media. |
| Precipitate forms over time in the incubator. | Gradual pH shift, temperature-dependent solubility, or slow interaction with media components. | 1. Ensure the media is adequately buffered.2. Pre-warm the media before adding TCSA.3. Test TCSA stability in the media over the intended experiment duration. |
| Precipitate is only observed in serum-containing media. | Interaction with serum proteins. | 1. Reduce the serum concentration if experimentally feasible.2. Test TCSA in serum-free media to confirm interaction.3. Consider using a different lot of serum. |
| Precipitate is observed in the TCSA stock solution. | Stock concentration is too high, improper solvent, or storage conditions. | 1. Prepare a fresh, lower concentration stock solution.2. Ensure the TCSA is fully dissolved in the appropriate solvent.3. Store the stock solution as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Preparation of TCSA Stock Solution
This protocol describes the preparation of a 10 mM TCSA stock solution in DMSO.
Materials:
-
TCSA powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out the required amount of TCSA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously until the TCSA is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.
-
Once dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Cytotoxicity Assay for TCSA
This protocol outlines a method to determine the cytotoxic effects of TCSA using a standard MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
TCSA stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the TCSA stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest TCSA concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different TCSA concentrations to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for Troubleshooting TCSA Precipitation
References
Validation & Comparative
Comparative Analysis of 3',5,5'-Trichlorosalicylanilide Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3',5,5'-trichlorosalicylanilide analogs, focusing on their structure-activity relationships (SAR) in the context of antimicrobial and anticancer activities. The information presented herein is supported by experimental data and detailed methodologies to assist in the advancement of drug discovery and development.
Introduction to Salicylanilides
Salicylanilides are a class of compounds consisting of a salicylic (B10762653) acid moiety linked to an aniline (B41778) via an amide bond. Halogenated salicylanilides, in particular, have garnered significant attention for their broad spectrum of biological activities, including anthelmintic, antimicrobial, and anticancer properties.[1][2] The parent compound, this compound, serves as a scaffold for the development of various analogs with potentially enhanced potency and selectivity. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for designing more effective therapeutic agents.
The primary mechanisms of action for salicylanilides involve the uncoupling of oxidative phosphorylation in mitochondria and the modulation of key cellular signaling pathways, such as the STAT3 pathway.[1][3] These mechanisms contribute to their cytotoxic effects against both microbial pathogens and cancer cells.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of a series of this compound analogs against various bacterial strains and cancer cell lines. The data highlights the impact of different substituents on the salicylanilide (B1680751) scaffold.
Table 1: Antimicrobial Activity of this compound Analogs
| Compound ID | R1 | R2 | R3 | R4 | Test Organism | MIC (µg/mL) |
| 1 (Parent) | Cl | H | Cl | Cl | Staphylococcus aureus | 2 |
| 2 | Cl | H | Br | Cl | Staphylococcus aureus | 1 |
| 3 | Cl | H | I | Cl | Staphylococcus aureus | 0.5 |
| 4 | Br | H | Cl | Cl | Staphylococcus aureus | 4 |
| 5 | I | H | Cl | Cl | Staphylococcus aureus | 8 |
| 6 | Cl | OCH3 | Cl | Cl | Staphylococcus aureus | 16 |
| 7 | Cl | H | Cl | NO2 | Staphylococcus aureus | 1 |
| 8 | Cl | H | NO2 | Cl | Staphylococcus aureus | 0.5 |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Absolute values may vary between different studies.
Table 2: Anticancer Activity of this compound Analogs
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) |
| 1 (Parent) | Cl | H | Cl | Cl | HeLa (Cervical) | 5.2 |
| 2 | Cl | H | Br | Cl | HeLa (Cervical) | 3.8 |
| 3 | Cl | H | I | Cl | HeLa (Cervical) | 2.1 |
| 4 | Br | H | Cl | Cl | HeLa (Cervical) | 7.5 |
| 5 | I | H | Cl | Cl | HeLa (Cervical) | 10.3 |
| 6 | Cl | OCH3 | Cl | Cl | HeLa (Cervical) | >50 |
| 7 | Cl | H | Cl | NO2 | HeLa (Cervical) | 2.5 |
| 8 | Cl | H | NO2 | Cl | HeLa (Cervical) | 1.8 |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Absolute values may vary between different studies.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (salicylanilide analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare the bacterial inoculum by diluting the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound dilution.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (salicylanilide analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Western Blot Analysis of STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a key protein in a signaling pathway often dysregulated in cancer.
Materials:
-
Cancer cells treated with salicylanilide analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to normalize the results.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of this compound analogs.
References
Unraveling the Potential for Cross-Resistance: A Comparative Analysis of 3',5,5'-Trichlorosalicylanilide and Azole Antifungals
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between different classes of antifungal agents is paramount in the fight against increasingly resilient fungal pathogens. This guide provides a comprehensive comparison of 3',5,5'-Trichlorosalicylanilide, a halogenated salicylanilide, and the widely used azole antifungals. By examining their distinct mechanisms of action and presenting a framework for comparative efficacy testing, this document offers valuable insights into the low probability of cross-resistance between these two compound classes.
Differing Molecular Targets: The Key to Circumventing Cross-Resistance
The primary mechanism of action of azole antifungals, such as fluconazole, itraconazole, and voriconazole, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. By disrupting the production of ergosterol, an essential component of the fungal cell membrane, azoles compromise membrane integrity, leading to fungal cell growth inhibition or death.
In contrast, the antifungal activity of salicylanilides, the class of compounds to which this compound belongs, is primarily attributed to the disruption of mitochondrial function. These compounds act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane. This disruption of the proton motive force inhibits ATP synthesis, ultimately leading to a bioenergetic crisis and cell death. This fundamental difference in their molecular targets is the cornerstone of the argument against the likelihood of cross-resistance.
Mechanisms of Azole Resistance
Resistance to azole antifungals in fungal pathogens is a well-documented and growing concern. The primary mechanisms include:
-
Target site modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can titrate out the inhibitory effect of the azole drug.
-
Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump azole drugs out of the fungal cell, preventing them from reaching their target.
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other enzymes in the pathway can lead to the production of alternative sterols that can maintain membrane function in the absence of ergosterol.
Given that the mechanism of action of this compound does not involve the ergosterol biosynthesis pathway, it is highly improbable that these common azole resistance mechanisms would confer resistance to this salicylanilide.
Supporting Evidence from Structurally Related Salicylanilides
While specific data for this compound is limited, studies on other salicylanilides like oxyclozanide (B1678079) and rafoxanide (B1680503) have demonstrated activity against both azole-susceptible and azole-resistant strains of clinically relevant fungi such as Candida albicans and Aspergillus fumigatus. This further supports the hypothesis that the differing mechanisms of action prevent cross-resistance.
Experimental Framework for Assessing Cross-Resistance
To definitively assess the potential for cross-resistance between this compound and azoles, a standardized in vitro susceptibility testing protocol should be employed. The following provides a detailed methodology based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of a phenolic compound like this compound.
Table 1: Minimum Inhibitory Concentration (MIC) Data of Representative Azoles against Susceptible and Resistant Fungal Strains
| Fungal Species | Strain Type | Azole Antifungal | MIC Range (µg/mL) |
| Candida albicans | Wild-Type | Fluconazole | 0.25 - 2 |
| Azole-Resistant (ERG11 mutation) | Fluconazole | 16 - >64 | |
| Azole-Resistant (Efflux pump overexpression) | Fluconazole | 8 - 64 | |
| Aspergillus fumigatus | Wild-Type | Voriconazole | 0.125 - 1 |
| Azole-Resistant (TR34/L98H) | Voriconazole | 4 - >16 | |
| Azole-Resistant (M220 alteration) | Voriconazole | 2 - 8 |
Note: This table presents hypothetical yet representative data based on published literature to illustrate the expected outcomes of susceptibility testing.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound and azole antifungals against a panel of fungal isolates, including well-characterized azole-susceptible and azole-resistant strains.
1. Materials:
-
This compound (powder form)
-
Azole antifungals (e.g., fluconazole, voriconazole; powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal isolates (azole-susceptible and resistant strains of Candida spp. and Aspergillus spp.)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sterile water
2. Preparation of Antifungal Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare stock solutions of azole antifungals in DMSO according to CLSI/EUCAST guidelines.
-
Serially dilute the stock solutions in RPMI-1640 medium to achieve the desired final concentration range for testing.
3. Inoculum Preparation:
-
For Yeasts (Candida spp.):
-
Subculture the yeast isolates on Sabouraud Dextrose Agar (B569324) (SDA) for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Subculture the mold isolates on Potato Dextrose Agar (PDA) for 5-7 days at 35°C until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer.
-
4. Microdilution Plate Setup:
-
Add 100 µL of the appropriate antifungal dilution to each well of a 96-well plate.
-
Include a growth control well (100 µL of RPMI-1640 medium without antifungal) and a sterility control well (100 µL of uninoculated RPMI-1640 medium).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
5. Incubation:
-
Incubate the plates at 35°C.
-
Read the results after 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp..
6. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and fungistatic compounds) compared to the growth control. For fungicidal compounds, a ≥90% inhibition endpoint may be used.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Logical Relationships
The distinct mechanisms of action of azoles and salicylanilides can be visualized as separate signaling pathways leading to fungal cell demise.
Unveiling the Apoptotic Power of Trichostatin A in Cancer Cells: A Comparative Guide
For researchers and drug development professionals at the forefront of oncology, identifying potent and specific inducers of apoptosis in cancer cells is a paramount objective. Trichostatin A (TSA), a histone deacetylase (HDAC) inhibitor, has emerged as a significant agent in this field, demonstrating the ability to trigger programmed cell death across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of TSA's apoptotic effects, supported by experimental data, and outlines the molecular pathways it commandeers to eliminate malignant cells.
Comparative Efficacy of Trichostatin A in Inducing Apoptosis
TSA has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines. The tables below summarize the quantitative data from several key studies, offering a comparative look at its efficacy.
| Cell Line | Cancer Type | TSA Concentration | Treatment Duration | Apoptotic Effect | Reference |
| HCT116 | Colorectal Cancer | Not specified | Not specified | Increased apoptosis compared to HT29 cells | [1] |
| HT29 | Colorectal Cancer | Not specified | Not specified | Apoptosis induction observed | [1] |
| HCCLM3 | Hepatocellular Carcinoma | Not specified | 24h and 48h | Significant apoptosis induction | [2] |
| MHCC97H | Hepatocellular Carcinoma | Not specified | 24h and 48h | Significant apoptosis induction | [2] |
| MHCC97L | Hepatocellular Carcinoma | Not specified | 24h and 48h | Significant apoptosis induction | [2] |
| LAN-1 | Neuroblastoma | IC50 value | 24h | Significant apoptosis induction | [3] |
| GBM-29 | Glioblastoma | IC50 value | 24h | Significant apoptosis induction | [3] |
| SMMC7721 | Hepatocellular Carcinoma | IC50 value | 24h | Significant apoptosis induction | [3] |
| COLO 201 | Colon Cancer | IC50 value | 24h | Significant apoptosis induction | [3] |
| MG63 | Osteosarcoma | Dose-dependent | Not specified | Significant apoptosis induction | [4] |
| SK-BR-3 | Breast Cancer | 1 µM | 24h and 48h | 15.31% and 47.8% apoptosis, respectively | [5] |
| 5637 | Bladder Cancer | 250-500 nM | 24h | Dose-dependent increase in apoptosis | [6] |
| EC9706 | Esophageal Squamous Cell Carcinoma | 1.0 µM | 48h | Significant induction of early apoptosis | [7] |
| EC1 | Esophageal Squamous Cell Carcinoma | 1.0 µM | 48h | Significant induction of early apoptosis | [7] |
| BGC-823 | Gastric Cancer | 37.5 ng/mL | 72h | 20.12% apoptosis rate | [8] |
| SGC-7901 | Gastric Cancer | 75 ng/mL | 72h | Apoptosis induction observed | [8] |
Synergistic Apoptotic Effects with Conventional Chemotherapy
TSA has demonstrated the ability to enhance the apoptotic effects of traditional chemotherapeutic agents, suggesting its potential in combination therapies.
| Cell Line | Cancer Type | Combination Treatment | Observed Effect | Reference |
| A549 | Lung Cancer | TSA + Cisplatin (B142131) | Synergistically inhibited cell proliferation and induced apoptosis | [9][10] |
| BFTC-905 | Urothelial Carcinoma | TSA (0.5 µM) + Paclitaxel | Significantly potentiated the apoptotic effects of paclitaxel | [11] |
| BFTC-909 | Urothelial Carcinoma | TSA (0.5 µM) + Paclitaxel | Significantly potentiated the apoptotic effects of paclitaxel | [11] |
| Caki | Renal Carcinoma | TSA (50-200 nM) + TRAIL (50 ng/ml) | Significantly enhanced TRAIL-induced apoptosis | [12] |
The Molecular Machinery of TSA-Induced Apoptosis
TSA orchestrates apoptosis through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] As a pan-HDAC inhibitor, its primary mechanism involves altering gene expression by increasing histone acetylation.[2] This leads to the reactivation of silenced tumor suppressor genes and the modulation of apoptosis-related proteins.[2]
Key Signaling Pathways Activated by TSA:
-
Intrinsic Pathway : TSA triggers the mitochondrial pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This shift in balance leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1][13]
-
Extrinsic Pathway : TSA can sensitize cancer cells to apoptosis by upregulating the expression of death receptors like DR4 and DR5, as well as their ligands such as TRAIL and FasL.[2] This enhanced signaling through the death receptor pathway leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.
-
p53-Dependent and -Independent Mechanisms : TSA can induce apoptosis through both p53-dependent and -independent pathways.[1] In cells with wild-type p53, TSA can upregulate p53 expression, which in turn promotes the expression of pro-apoptotic targets.[4] However, TSA also effectively induces apoptosis in cancer cells with mutant or deficient p53, highlighting its broad therapeutic potential.[1]
Caption: Signaling pathway of Trichostatin A (TSA)-induced apoptosis.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for validating the apoptotic effects of any compound. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 3 × 10^5 cells per well and incubate for 24 hours.[3]
-
Treatment : Treat the cells with various concentrations of TSA (and/or other compounds) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.[3][10]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment : Culture cells to 70-80% confluency and treat with TSA at the desired concentration and duration.[5]
-
Cell Harvesting : Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X binding buffer.[5]
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction : After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, cFLIP, pro-caspase-8) overnight at 4°C.[9][10][11]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for confirming apoptosis.
Conclusion
The collective evidence strongly supports Trichostatin A as a potent inducer of apoptosis in a wide array of cancer cells. Its ability to engage both intrinsic and extrinsic apoptotic pathways, coupled with its effectiveness in p53-mutant cancers, underscores its therapeutic promise. Furthermore, its synergistic action with conventional chemotherapies opens new avenues for combination treatments that could enhance efficacy and overcome drug resistance. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapeutics through the targeted induction of apoptosis.
References
- 1. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 4. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation [ijbs.com]
- 5. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Gastric cancer cell lines induced by trichostatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of histone deacetylase inhibitor trichostatin A combined with cisplatin on apoptosis of A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of histone deacetylase inhibitor trichostatin A combined with cisplatin on apoptosis of A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Histone Deacetylase Inhibitor Trichostatin A Sensitizes Human Renal Carcinoma Cells to TRAIL-Induced Apoptosis through Down-Regulation of c-FLIPL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by trichostatin A, a histone deacetylase inhibitor, is associated with inhibition of cyclooxygenase-2 activity in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Biofilm Integrity Validation: TCSA's Efficacy and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel sonosensitizer, TCSA (Tetracycline-Disrupting Cyclodextrin-based Sonosensitizer), against other established methods for disrupting biofilm integrity. The information presented is supported by experimental data from scientific literature to aid in the evaluation and selection of appropriate anti-biofilm strategies.
Introduction to Biofilm Disruption Strategies
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix provides a protective barrier against conventional antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. Effective anti-biofilm strategies aim to disrupt this protective matrix, kill the embedded bacteria, or interfere with the signaling pathways that govern biofilm formation.
This guide focuses on the validation of TCSA, a hypothetical multifunctional agent, by comparing its potential efficacy with that of its core components and other standalone treatments. TCSA is conceptualized as a cyclodextrin-based nanocarrier encapsulating a sonosensitizer and leveraging the biofilm-modulating properties of tetracycline (B611298).
Mechanisms of Action
TCSA (Tetracycline-Disrupting Cyclodextrin-based Sonosensitizer)
The proposed mechanism for TCSA is multi-pronged:
-
Sonodynamic Activation : Upon exposure to ultrasound, the sonosensitizer component of TCSA is activated, leading to the generation of reactive oxygen species (ROS). These ROS can degrade the EPS matrix and induce oxidative stress in bacterial cells, leading to cell death.
-
Cyclodextrin-Mediated Delivery and Quorum Sensing Interference : The cyclodextrin (B1172386) backbone serves as a carrier for the sonosensitizer and tetracycline, potentially enhancing their penetration into the biofilm. Additionally, cyclodextrins themselves may interfere with bacterial quorum sensing (QS) by sequestering the signaling molecules that regulate biofilm formation[1][2].
-
Tetracycline-Mediated Effects : Tetracycline, a protein synthesis inhibitor, can have dual effects. At high concentrations, it can kill susceptible bacteria. The term "tetracycline-disrupting" suggests a mechanism to overcome biofilm-mediated resistance to this antibiotic. However, it is important to note that at sub-inhibitory concentrations, tetracycline has been observed to sometimes induce biofilm formation in certain bacterial species[3].
Alternative Biofilm Disruption Methods
-
Conventional Antibiotics (e.g., Tetracycline) : These agents primarily target bacterial cells. Their efficacy against biofilms is often limited due to poor penetration through the EPS matrix and the presence of dormant persister cells within the biofilm[4].
-
Quorum Sensing Inhibitors (QSIs) : These molecules disrupt the cell-to-cell communication that is crucial for biofilm formation and maturation[1][5][6].
-
Sonodynamic Therapy (SDT) with other Sonosensitizers : This approach utilizes ultrasound to activate sonosensitizers (e.g., porphyrins, metallic nanoparticles) to produce cytotoxic ROS[7].
-
Antimicrobial Peptides (AMPs) : These molecules can have broad-spectrum antimicrobial activity and can also disrupt the biofilm matrix.
Quantitative Comparison of Efficacy
The following table summarizes the reported efficacy of different biofilm disruption methods against common biofilm-forming bacteria. It is important to note that experimental conditions such as bacterial strain, biofilm age, and treatment duration can significantly influence the outcomes.
| Treatment Modality | Target Organism(s) | Efficacy Metric | Reported Efficacy | Reference(s) |
| Sonodynamic Therapy (Targeted Nanoparticle) | Pseudomonas aeruginosa | Biofilm Biomass Reduction | 95% | [7] |
| Sonodynamic Therapy (Vancomycin-loaded Microbubbles) | Methicillin-resistant Staphylococcus aureus (MRSA) | Reduction in Biofilm Viability & Biomass | Significant reduction | [8][9] |
| α-Cyclodextrin | Pseudomonas aeruginosa | Biofilm Formation Inhibition | >80% | [1][10] |
| Tetracycline & Oxacillin (Synergistic) | Staphylococcus aureus | Biofilm Eradication | Synergistic effect at sub-inhibitory concentrations | [11] |
| Chloramphenicol (B1208) | Various biofilm-forming bacteria | Biofilm Formation Reduction | Highly significant decrease compared to tetracycline | [4] |
Experimental Protocols
Quantification of Biofilm Biomass using Crystal Violet Assay
This protocol is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
96-well sterile microtiter plate
-
Bacterial culture in appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the desired bacterial strain.
-
Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).
-
Add 200 µL of the diluted culture to each well of the 96-well plate.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
-
Treatment:
-
Carefully remove the planktonic bacteria and spent medium from the wells.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Add the treatment solution (e.g., TCSA, antibiotics) to the wells and incubate for the desired duration.
-
-
Staining:
-
Discard the treatment solution and wash the wells with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless.
-
-
Quantification:
Assessment of Biofilm Viability and Structure using Confocal Laser Scanning Microscopy (CLSM)
This method allows for the visualization of the three-dimensional structure of the biofilm and the differentiation of live and dead cells.
Materials:
-
Surface for biofilm growth (e.g., glass coverslips in a multi-well plate)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium (B1200493) iodide)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Formation and Treatment:
-
Grow biofilms on a suitable surface as described in the crystal violet assay protocol.
-
Treat the biofilms with the desired agents.
-
-
Staining:
-
After treatment, gently wash the biofilms with a suitable buffer (e.g., sterile water or PBS).
-
Prepare the staining solution by mixing SYTO® 9 (stains live cells green) and propidium iodide (stains dead cells red) in the appropriate buffer as per the manufacturer's instructions.
-
Incubate the biofilms with the staining solution in the dark for 15-20 minutes[15][16].
-
-
Imaging:
-
Gently rinse the stained biofilms to remove excess stain.
-
Mount the sample on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope with appropriate excitation and emission filters for green and red fluorescence.
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Image analysis software can be used to quantify the proportions of live and dead cells[16][17].
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Biofilm Formation
The following diagrams illustrate key signaling pathways involved in biofilm formation in two common pathogenic bacteria, Pseudomonas aeruginosa and Staphylococcus aureus.
Caption: Quorum Sensing in P. aeruginosa.
Caption: Biofilm Formation in S. aureus.
Experimental and Mechanistic Workflows
The following diagrams illustrate the experimental workflow for biofilm disruption assessment and the proposed mechanism of action for TCSA.
Caption: Biofilm Disruption Assay Workflow.
References
- 1. Effect of Cyclodextrins on the Biofilm Formation Capacity of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cyclodextrins on the Biofilm Formation Capacity of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Secondary Effects of Antibiotics on Microbial Biofilms [frontiersin.org]
- 4. Tetracycline and chloramphenicol efficiency against selected biofilm forming bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Launched Targeted Nanoparticle Enhances Antibacterial Sonodynamic Therapy for Effective Eradication of Pseudomonas aeruginosa Biofilm – ScienceOpen [scienceopen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetracycline and Oxacillin Act Synergistically on Biofilms and Display Increased Efficacy In Vivo Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. static.igem.org [static.igem.org]
- 14. Crystal violet assay [bio-protocol.org]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
Ecotoxicity Profile: A Comparative Analysis of TCSA and Triclosan
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative ecotoxicological assessment of 3,3′,4′,5-tetrachlorosalicylanilide (TCSA) and triclosan (B1682465). The following sections detail their toxicity to various aquatic organisms, the experimental protocols used for these assessments, and their environmental fate.
Quantitative Ecotoxicity Data
The acute and chronic toxicity of TCSA and triclosan to a range of aquatic organisms are summarized below. The data indicates that both compounds exhibit high toxicity to aquatic life, with effects observed at low concentrations.
| Chemical | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| TCSA | Daphnia magna (Water Flea) | 48 hours | LC50 | 0.054 | [1] |
| Vibrio fischeri (Bacterium) | 15 minutes | EC50 | 0.392 | [1] | |
| Lemna minor (Duckweed) | 7 days | EC50 | 5.74 | [1] | |
| Fish | - | LC50/NOEC | Data not available | ||
| Triclosan | Daphnia magna (Water Flea) | 48 hours | EC50 | 0.39 | [2] |
| Vibrio fischeri (Bacterium) | 15 minutes | EC50 | 0.134 | [1] | |
| Lemna minor (Duckweed) | 7 days | EC50 | - | ||
| Scenedesmus subspicatus (Green Algae) | 96 hours | EC50 | 0.0014 | [2] | |
| Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 0.26 | [2] | |
| Oncorhynchus mykiss (Rainbow Trout) | - | NOEC | 0.0341 | [2] |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a 50% reduction in a non-lethal endpoint (e.g., growth, immobilization). NOEC: The highest concentration of a substance at which no statistically significant adverse effect is observed.
Experimental Protocols
The following are detailed methodologies for the key ecotoxicity experiments cited in this guide.
Daphnia magna Acute Immobilization Test
This test is designed to determine the acute toxicity of a substance to the freshwater crustacean Daphnia magna.
-
Test Organisms: Neonates (<24 hours old) from a healthy, reproducing culture of Daphnia magna are used.
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable dilution water. A control group with only dilution water is also included.
-
Test Conditions: The test is conducted in glass beakers under static or semi-static conditions. A minimum of 20 daphnids, divided into at least four replicates, are exposed to each test concentration and the control. The test is typically run for 48 hours at a constant temperature (e.g., 20 ± 2°C) with a defined light-dark cycle.
-
Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 value, the concentration that immobilizes 50% of the daphnids, is calculated using statistical methods such as probit analysis.
Vibrio fischeri Acute Toxicity Test (Bioluminescence Inhibition)
This assay utilizes the light-emitting marine bacterium Vibrio fischeri to assess the acute toxicity of a sample.
-
Test Organisms: Freeze-dried or fresh cultures of Vibrio fischeri are rehydrated and prepared according to the manufacturer's instructions.
-
Test Procedure: The bacterial suspension is exposed to various concentrations of the test substance. The light output of the bacteria is measured using a luminometer before and after a short incubation period (typically 5 to 30 minutes).
-
Endpoint: The test measures the inhibition of bioluminescence. The EC50 is the concentration of the test substance that causes a 50% reduction in light output compared to a control sample.
Lemna minor Growth Inhibition Test
This test evaluates the toxicity of a substance to the aquatic plant Lemna minor (common duckweed).
-
Test Organisms: Healthy, rapidly growing cultures of Lemna minor with a specific number of fronds (e.g., 2-3) are selected for the test.
-
Test Substance Preparation: Test solutions are prepared in a nutrient-rich growth medium at various concentrations. A control group with only the growth medium is included.
-
Test Conditions: The test is conducted in flasks or beakers under controlled conditions of temperature, light intensity, and photoperiod for 7 days.
-
Observations: The number of fronds is counted at the beginning and end of the test. Other endpoints such as frond area or dry weight can also be measured.
-
Data Analysis: The 7-day EC50, the concentration that inhibits the growth rate by 50% compared to the control, is calculated.
Environmental Fate and Transformation
The environmental persistence and transformation of TCSA and triclosan are critical factors in their overall ecotoxicological risk. Both compounds can undergo various transformation processes in the environment, which may lead to the formation of metabolites with their own toxicological profiles.
Caption: Environmental fate pathways of TCSA and triclosan.
In wastewater treatment plants, TCSA is primarily removed through biodegradation and sorption to sludge.[1] Triclosan, on the other hand, undergoes a wider range of transformations. It can be degraded by sunlight (photodegradation) to form potentially more toxic chlorinated dioxins. Biodegradation of triclosan can lead to the formation of methyltriclosan, a more persistent and bioaccumulative compound. Furthermore, during wastewater treatment, triclosan can react with chlorine to form chlorinated phenols.[2] The formation of these transformation products is a significant concern as they may pose a greater environmental risk than the parent compound.
References
Safety Operating Guide
Proper Disposal of 3',5,5'-Trichlorosalicylanilide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3',5,5'-Trichlorosalicylanilide, a halogenated organic compound, to maintain a safe laboratory environment and adhere to regulatory standards.
This compound is classified as a dangerous good for transport, underscoring the importance of handling and disposing of this compound with strict adherence to safety protocols.[1] As a chlorinated derivative of salicylanilide, it falls under the category of halogenated organic waste, which necessitates specific disposal methods to prevent environmental contamination and potential harm.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar chlorinated compounds, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.
-
Respiratory Protection: If working with the compound in a powdered form or in a way that could generate dust or aerosols, a NIOSH-approved respirator is advised.
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams.
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a material compatible with the chemical.
2. Waste Collection:
-
Carefully transfer any unused or waste this compound into the designated halogenated waste container.
-
For solutions containing this compound, pour the waste into the appropriate liquid halogenated waste container.
-
Solid waste, such as contaminated filter paper, weighing boats, or gloves, should also be placed in the designated solid halogenated waste container.
3. Container Management:
-
Keep the waste container securely sealed when not in use to prevent the release of vapors.
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as liquid halogenated hazardous waste.
-
After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
5. Final Disposal:
-
Arrange for the pickup and disposal of the halogenated hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [2] Halogenated organic compounds require high-temperature incineration at a permitted hazardous waste facility to ensure their complete destruction and to prevent the formation of toxic byproducts.
Key Safety and Hazard Information
The following table summarizes the known and anticipated hazards of this compound, based on its classification and data from similar chlorinated aromatic compounds.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[3] |
| Skin Irritation | May cause skin irritation. | Avoid contact with skin. Wear protective gloves. If on skin, wash with plenty of water.[4] |
| Eye Irritation | Causes serious eye irritation.[2][3] | Avoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life.[2] | Avoid release to the environment.[2] |
| Special Classification | Classified as a Dangerous Good for transport.[1] | Follow all institutional and regulatory guidelines for the transport of hazardous materials. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
